FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Description
BenchChem offers high-quality FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid
The following technical guide details the chemical structure, synthesis, and application of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid , a critical peptidomimetic building block.
Synonyms: Fmoc-Tpi-OH, Fmoc-Tcc-OH, (S)-2-(Fmoc)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid CAS Number: 204322-23-6 (L-isomer)[1][2][3]
Executive Summary
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a conformationally constrained non-proteinogenic amino acid used extensively in medicinal chemistry and solid-phase peptide synthesis (SPPS).[2] Structurally, it is a tryptophan derivative where the ethylamine side chain is cyclized with the indole ring via a methylene bridge, forming a tricyclic tetrahydro-β-carboline skeleton.
This rigid bicyclic system restricts the
-
Turn Induction: Forcing peptide backbones into stable
-turn or -turn conformations. -
Proteolytic Stability: Reducing susceptibility to enzymatic degradation by imposing steric bulk and conformational rigidity.
-
Receptor Selectivity: Locking side-chain orientations to map pharmacophore requirements in GPCR ligands (e.g., somatostatin, opioid receptors).
Chemical Constitution & Properties[2][4][5][6][7][8]
Structural Analysis
The core structure is 1,2,3,4-tetrahydronorharman (also known as tetrahydro-β-carboline).
-
Position 1: Methylene bridge (-CH₂-) derived from formaldehyde.
-
Position 2: Secondary amine nitrogen, protected by the Fmoc (9-fluorenylmethoxycarbonyl) group.[2][3]
-
Position 3: Chiral center carrying the carboxylic acid (-COOH). In the natural L-tryptophan derivative, this retains the S-configuration .
-
Position 4: Methylene group from the original tryptophan side chain.
Physicochemical Data Table
| Property | Specification |
| Molecular Formula | C₂₇H₂₂N₂O₄ |
| Molecular Weight | 438.48 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |
| Melting Point | 202–208 °C (dec.) |
| Purity (HPLC) | |
| Chirality | L-isomer (S-configuration at C3) |
| pKa (COOH) | ~3.6 (Acidic due to inductive effect of carbamate) |
Synthesis & Production
The synthesis of Fmoc-Tpi-OH follows a two-stage workflow: the Pictet-Spengler Cyclization followed by Fmoc Protection .
Mechanism: The Pictet-Spengler Reaction
The core ring system is constructed via the acid-catalyzed condensation of L-Tryptophan with Formaldehyde .
-
Imine Formation: The
-amino group of tryptophan condenses with formaldehyde to form an iminium ion. -
Electrophilic Cyclization: The electron-rich indole ring (C2 position) attacks the electrophilic iminium carbon.
-
Rearrangement: A spiroindolenine intermediate forms and rearranges to yield the 1,2,3,4-tetrahydro-β-carboline skeleton.
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway converting Tryptophan to Fmoc-Tpi-OH via Pictet-Spengler cyclization.
Validated Synthesis Protocol
Note: This protocol assumes a laboratory setting with standard safety controls.
Step 1: Cyclization (Preparation of H-Tpi-OH)
-
Dissolve L-Tryptophan (10 mmol) in 0.1 M Sulfuric Acid (150 mL).
-
Add Formaldehyde (37% aq. solution, 12 mmol) dropwise.
-
Incubate at 37°C for 24–48 hours. The reaction is slow but minimizes racemization compared to reflux methods.
-
Neutralize with dilute ammonium hydroxide to precipitate the crude amino acid. Filter and wash with cold water.
Step 2: Fmoc Protection [4]
-
Suspend crude H-Tpi-OH (10 mmol) in a mixture of Water/Dioxane (1:1, 50 mL).
-
Add Sodium Carbonate (Na₂CO₃, 20 mmol) to adjust pH to ~9.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 11 mmol) slowly at 0°C.
-
Stir at room temperature for 4 hours.
-
Acidify with 1N HCl to pH 2 to precipitate the product.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via preparative HPLC.
Peptide Synthesis (SPPS) Integration
Fmoc-Tpi-OH presents specific challenges in Solid Phase Peptide Synthesis (SPPS) due to its secondary amine nature (hindered N-terminus after deprotection).
Coupling Protocol
The steric bulk of the tricyclic system makes coupling to the N-terminus of a Tpi residue difficult.
| Step | Reagent/Condition | Critical Notes |
| Coupling Fmoc-Tpi-OH | DIC/Oxyma or HATU/DIEA | Couples readily to the previous amine. Standard 1h coupling is usually sufficient. |
| Fmoc Removal | 20% Piperidine in DMF | Standard protocol.[4][5] Monitor UV for fulvene adduct.[5] |
| Coupling NEXT AA | HATU / HOAt / DIEA | CRITICAL: The exposed amine of Tpi is secondary and sterically crowded. Use strong activators (HATU). Double coupling (2 x 2h) is recommended. |
| Racemization | Low Risk | Unlike Cysteine or Histidine, Tpi is relatively resistant to racemization during coupling. |
SPPS Workflow Diagram
Figure 2: SPPS cycle emphasizing the steric hurdle at the secondary amine post-deprotection.
Structural Characterization
Researchers must validate the identity of Fmoc-Tpi-OH using NMR and MS.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Indole NH: Singlet,
10.8–11.0 ppm (Exchangeable). -
Aromatic Protons (Fmoc + Indole): Multiplet,
7.0–7.9 ppm (12H total). -
Fmoc CH₂: Doublet,
4.3–4.5 ppm. -
Fmoc CH: Triplet,
4.2 ppm. -
C1-H (Bridge): Two doublets (diastereotopic) or broad singlet around
4.6–4.9 ppm. Note: Rotamers often cause peak broadening. -
C3-H (
-proton): Multiplet/Broad signal, 5.0–5.3 ppm. -
C4-H (Side chain): Multiplet,
2.8–3.2 ppm.
Mass Spectrometry
-
ESI-MS: [M+H]⁺ calculated: 439.16; observed: 439.2.
-
Fragmentation: Loss of Fmoc group (-222 Da) yields the tetrahydro-β-carboline fragment.
Applications in Drug Discovery
Fmoc-Tpi-OH is not merely a spacer; it is a functional probe.[2]
-
Somatostatin Analogs: Tpi is used to replace Tryptophan to restrict the pharmacophore conformation, often increasing selectivity for specific SSTR subtypes.
-
Antimicrobial Peptides (AMPs): Incorporation of Tpi into Indolicidin analogs has been shown to reduce hemolytic toxicity while maintaining antibacterial activity by stabilizing the backbone turn.
-
Beta-Turn Mimicry: When placed at the
or position of a turn, the bicyclic constraint forces the peptide into a Type VI or Type II' -turn, facilitating the study of bioactive conformations.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at +2°C to +8°C. Keep dry.
-
Stability: Stable under standard SPPS conditions. Avoid strong acids for prolonged periods if Fmoc is to be retained (though Fmoc is acid stable, the indole ring can be sensitive to oxidation).
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.
-
Mayor, S., et al. (2023). On-Resin Pictet–Spengler Cyclization for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylate (Tcc) Peptide Synthesis. ChemRxiv.
-
Lamanec, M., et al. (2021). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.
-
BenchChem. (2025).[5] Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis. (Referenced for steric coupling protocols analogous to Tpi).
-
Sigma-Aldrich. (2024). Fmoc-Tpi-OH Product Specification and MSDS.
Sources
Technical Guide: Tetrahydro-beta-carboline-3-carboxylic Acid Derivatives
The following is an in-depth technical guide on Tetrahydro-beta-carboline-3-carboxylic Acid Derivatives , designed for researchers and drug development professionals.
High-Value Scaffolds in Medicinal Chemistry: From Synthesis to PDE5 Inhibition
Executive Summary
The tetrahydro-beta-carboline-3-carboxylic acid (THβC-3-COOH) scaffold represents a "privileged structure" in medicinal chemistry. Defined by a tricyclic pyrido[3,4-b]indole core, this moiety is the structural foundation of Tadalafil (Cialis) , a blockbuster PDE5 inhibitor, and possesses a versatile pharmacological profile including antimalarial, antiviral, and anticancer activities.
This guide provides a rigorous technical analysis of the scaffold, focusing on the Pictet-Spengler synthesis , stereochemical control , and Structure-Activity Relationships (SAR) that drive potency. It is designed to serve as a self-validating resource for lab-based execution and strategic design.
Chemical Architecture & Stereochemistry
The core structure consists of a reduced pyridine ring fused to an indole system. The numbering system is critical for SAR discussion.
-
N2 Position: The secondary amine in the piperidine ring; a primary site for derivatization (alkylation, acylation) to modulate solubility and pharmacokinetic (PK) properties.
-
C1 Position: The site of the aldehyde insertion during synthesis. This is a chiral center essential for target selectivity (e.g., the hydrophobic pocket of PDE5).
-
C3 Position: Carries the carboxylic acid/ester.[1][2] This position defines the stereochemistry of the starting tryptophan (L- or D-) and is often cyclized to form hydantoins or diketopiperazines (as in Tadalafil).
Stereochemical Criticality
The biological activity is strictly governed by the stereochemistry at C1 and C3 .
-
Tadalafil Configuration: Derived from D-tryptophan , resulting in a (1R, 3R) configuration in the intermediate, which leads to the (6R, 12aR) absolute configuration in the final drug.
-
Cis/Trans Selectivity: The Pictet-Spengler reaction creates a new chiral center at C1. The cis-isomer (1,3-disubstituted) is generally thermodynamically favored and biologically preferred for PDE5 inhibition.
Synthesis: The Pictet-Spengler Reaction
The dominant synthetic route is the Pictet-Spengler Reaction (PSR) , a condensation between a
Mechanistic Pathway
The reaction proceeds via a Schiff base (imine) formation, followed by an acid-catalyzed 6-endo-trig cyclization.
Advanced Synthetic Variation: N-Acyliminium Ion Cyclization
For industrial applications (like Tadalafil synthesis), the N-acyliminium variant is superior. Acylating the imine nitrogen increases its electrophilicity, allowing the reaction to proceed under milder conditions with higher yields and better stereocontrol.
Key Advantage: This method mitigates the formation of the "unwanted" trans-isomer by locking the conformation during the cyclization step.
Case Study: Tadalafil Synthesis
Tadalafil demonstrates the successful application of the THβC scaffold.[5] The synthesis is a masterclass in stereochemical preservation.
-
Esterification: D-Tryptophan
D-Tryptophan Methyl Ester. -
Pictet-Spengler: Condensation with Piperonal (heliotropin) yields the cis-THβC intermediate.
-
Acylation: Reaction with chloroacetyl chloride at the N2 position.
-
Cyclization: Reaction with methylamine closes the second ring (diketopiperazine), forming the final tetracyclic core.
Structure-Activity Relationship (SAR)
The SAR of THβC derivatives is well-mapped, particularly for PDE5 inhibition.
SAR Data Table: PDE5 Inhibition Potency
| Position | Modification | Effect on Potency (PDE5) | Mechanistic Insight |
| C1 | 3,4-methylenedioxyphenyl | High (Tadalafil) | Fits the hydrophobic Q-pocket of PDE5. |
| C1 | Phenyl / 4-Methoxyphenyl | Moderate | Loss of specific H-bond/hydrophobic contacts. |
| C1 | Methyl / Alkyl | Low | Insufficient steric bulk to fill the pocket. |
| N2 | Methyl (in fused ring) | High | Essential for correct orientation in the active site. |
| N2 | Bulky Acyl groups | Variable | Can cause steric clash if not cyclized. |
| C3 | Carboxylic Acid | Low (Poor permeability) | Charge prevents cell entry; esters/amides preferred. |
| C3 | Diketopiperazine Fusion | Very High | Rigidifies the scaffold, locking the bioactive conformation. |
Experimental Protocols
These protocols are designed for research validation. Ensure all safety guidelines for handling TFA and chlorinated solvents are followed.
Protocol A: Synthesis of cis-1-(3,4-methylenedioxyphenyl)-THβC derivative
Objective: Synthesize the core Tadalafil intermediate.
-
Reagents:
-
D-Tryptophan methyl ester hydrochloride (10 mmol, 2.54 g)
-
Piperonal (11 mmol, 1.65 g)
-
Solvent: Dichloromethane (DCM) (50 mL)
-
Catalyst: Trifluoroacetic acid (TFA) (2 mL)
-
-
Procedure:
-
Step 1: Suspend D-tryptophan methyl ester HCl in dry DCM under nitrogen atmosphere.
-
Step 2: Add Piperonal and stir at room temperature for 30 minutes to allow imine formation.
-
Step 3: Dropwise add TFA at 0°C.
-
Step 4: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Step 5 (Work-up): Quench with sat. NaHCO3 solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Step 6 (Purification): Recrystallize from Isopropanol to isolate the cis-isomer (major product).
-
-
Validation:
-
1H NMR: Look for the C1 proton singlet (or doublet with small coupling) around 5.2–5.6 ppm. Cis isomers typically show specific shielding patterns compared to trans.
-
Protocol B: PDE5 Inhibition Assay (In Vitro)
Objective: Quantify the potency of the synthesized derivative.
-
System: Fluorescence Polarization (FP) or Scintillation Proximity Assay (SPA) using recombinant human PDE5A.
-
Substrate: Fluorescein-labeled cGMP.
-
Workflow:
-
Incubate enzyme (PDE5A) with test compound (serial dilutions) in assay buffer (Tris-HCl, MgCl2) for 15 mins.
-
Add substrate (cGMP) and incubate for 60 mins at room temperature.
-
Add binding agent (IMAP beads) to stop reaction.
-
Read Fluorescence Polarization.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Validated Tadalafil control should yield IC50 ~2–5 nM.
Future Perspectives
The THβC scaffold is evolving beyond PDE5.
-
Antimalarial Agents: Compounds with bulky hydrophobic groups at C1 (e.g., chlorophenyl) are showing nanomolar potency against P. falciparum (drug-resistant strains).
-
Antiviral Mechanisms: Derivatives targeting the TMV (Tobacco Mosaic Virus) and HPV indicate that the planar tricyclic core can intercalate DNA or inhibit viral replication enzymes.
-
Green Synthesis: Shifts toward aqueous Pictet-Spengler reactions using L-tartaric acid are improving the sustainability profile of this class.
References
-
Synthesis of Tadalafil via N-Acyliminium Pictet-Spengler: Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. (2011).[8][11] PubMed.[12] Link
-
Pictet-Spengler Mechanism & Variations: The Pictet-Spengler Reaction: A Technical Guide. (2025).[4][5] BenchChem. Link
-
Antifungal and Antiviral Activity: Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021).[1][13][14] MDPI. Link
-
Antimalarial Applications: Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. (2021).[1][13][14] AIR Unimi. Link
-
General Pharmacology: Pharmacological Importance of Optically Active Tetrahydro-β-carbolines. (2014).[8] MDPI Molecules. Link
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis and Structure–Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents | Anticancer Research [ar.iiarjournals.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Tadalafil in Kilogram Scale [cjph.com.cn]
- 7. cau.scholarworks.kr [cau.scholarworks.kr]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi [mdpi.com]
- 11. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Chemistry and Pharmacology of β-Carboline Amino Acids: A Technical Guide for Researchers
Abstract
The β-carboline ring system, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the history, synthesis, and development of a specific subclass: β-carboline amino acids. We delve into the foundational Pictet-Spengler reaction, detailing its mechanism and providing actionable protocols for the synthesis of key tetrahydro-β-carboline-3-carboxylic acids. Furthermore, this guide explores the rich pharmacology of these compounds, with a particular focus on their roles as modulators of central nervous system targets, including monoamine oxidases and benzodiazepine receptors. Through a synthesis of historical context, detailed synthetic methodologies, and in-depth pharmacological insights, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
The β-carboline framework, chemically known as 9H-pyrido[3,4-b]indole, is a tricyclic aromatic scaffold that forms the core of a large family of natural and synthetic alkaloids.[1] These compounds are widely distributed in nature, found in various plants, foodstuffs, marine organisms, and even within human tissues and bodily fluids.[2][3] The initial interest in β-carbolines stemmed from the hallucinogenic properties of certain plant extracts, which were found to contain potent alkaloids of this class.[4]
β-Carboline alkaloids can be broadly classified based on the degree of saturation of the pyridine ring into three main categories:
-
Fully aromatic β-carbolines: Possess a fully unsaturated pyridine ring.
-
Dihydro-β-carbolines (DHβCs): Feature a partially saturated pyridine ring.
-
Tetrahydro-β-carbolines (THβCs): Contain a fully saturated pyridine ring.[2]
This guide will focus specifically on β-carboline amino acids, a subset of this family characterized by the presence of a carboxylic acid group, typically at the 3-position of the tetrahydro-β-carboline core. These molecules, derived from the amino acid tryptophan, represent a fascinating class of compounds with significant therapeutic potential.
A Historical Perspective: From Plant Extracts to Endogenous Neuromodulators
The journey of β-carboline research began with the isolation of alkaloids like harmine and harmaline from plants such as Peganum harmala.[5] For centuries, these plants were used in traditional medicine for their psychoactive and medicinal properties.[4] Early scientific investigations in the 20th century elucidated the structure of these compounds and initiated the exploration of their pharmacological effects.
A pivotal moment in the history of β-carboline amino acids was the discovery of their natural occurrence in various food products and biological systems.[6] It was established that these compounds could be formed endogenously in mammals, including humans, through the condensation of tryptophan with aldehydes or α-keto acids.[4] This finding suggested a potential physiological role for these molecules, moving them from the realm of exogenous plant alkaloids to that of endogenous neuromodulators. This discovery spurred further research into their biosynthesis, metabolism, and interaction with various biological targets within the central nervous system.
Synthetic Strategies: Mastering the Pictet-Spengler Reaction
The cornerstone of β-carboline amino acid synthesis is the Pictet-Spengler reaction , a powerful and versatile method for the construction of the tetrahydro-β-carboline ring system.[7] This reaction, first reported in 1911, involves the condensation of a β-arylethylamine (in this case, tryptophan or its derivatives) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7]
The Mechanism of the Pictet-Spengler Reaction
The reaction proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The amino group of the tryptophan derivative nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[8]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptophan moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This ring-closing step forms the new six-membered pyridine ring.[9]
-
Deprotonation: A final deprotonation step regenerates the aromaticity of the indole ring, yielding the tetrahydro-β-carboline product.
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)
This protocol provides a general procedure for the synthesis of MTCA, a representative tetrahydro-β-carboline-3-carboxylic acid, via the Pictet-Spengler reaction.
Materials:
-
L-Tryptophan
-
Acetaldehyde
-
Sulfuric acid (0.5 N)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-tryptophan (10 mmol) in a mixture of 0.5 N sulfuric acid (2.5 mL) and deionized water (200 mL).[10]
-
Addition of Aldehyde: To the stirred solution, add acetaldehyde (30 mmol) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC until the starting material (L-tryptophan) is consumed.
-
Work-up and Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel to afford the pure 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[10]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.[6]
Causality Behind Experimental Choices:
-
Acid Catalyst: The use of an acid catalyst, such as sulfuric acid, is crucial for the formation of the reactive iminium ion intermediate, which drives the cyclization reaction.[8]
-
Solvent: Water is often used as a solvent for the synthesis of these amino acid derivatives due to the solubility of the starting material, L-tryptophan.
-
Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting material and the formation of the product, allowing for the determination of the reaction's endpoint.
Asymmetric Synthesis
The C1 position of tetrahydro-β-carbolines formed from aldehydes other than formaldehyde is a chiral center. The development of asymmetric Pictet-Spengler reactions has been a significant area of research, enabling the enantioselective synthesis of specific stereoisomers. This is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[11] Chiral auxiliaries and chiral Brønsted acid catalysts have been successfully employed to achieve high enantioselectivity in these reactions.[9][11]
Pharmacological Landscape: Modulating Key CNS Targets
β-Carboline amino acids exhibit a wide spectrum of biological activities, primarily impacting the central nervous system. Their structural similarity to endogenous neurotransmitters like serotonin allows them to interact with various receptors and enzymes.[3]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][12] Inhibition of MAO can lead to an increase in the synaptic levels of these neurotransmitters, which is the basis for the therapeutic effect of MAO inhibitors (MAOIs) in the treatment of depression and Parkinson's disease.[13][14]
Several β-carboline alkaloids, including those derived from amino acids, have been identified as potent and reversible inhibitors of MAO-A.[1][15] The inhibitory activity is dependent on the substitution pattern on the β-carboline ring.
Caption: Mechanism of MAO Inhibition by β-Carboline Amino Acids.
Experimental Protocol: MAO Inhibition Assay
A common method to assess MAO inhibitory activity is to measure the enzymatic conversion of a substrate in the presence and absence of the inhibitor.
Materials:
-
Recombinant human MAO-A or MAO-B
-
Kynuramine (substrate)
-
β-Carboline amino acid (inhibitor)
-
Phosphate buffer
-
HPLC system with fluorescence or UV detection
Procedure:
-
Enzyme Preparation: Prepare a solution of the MAO enzyme in phosphate buffer.
-
Incubation: In a microplate or test tube, pre-incubate the enzyme with various concentrations of the β-carboline amino acid inhibitor for a specified time at 37°C.
-
Initiation of Reaction: Add the substrate, kynuramine, to initiate the enzymatic reaction.
-
Termination of Reaction: After a set incubation period, stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Analysis: Analyze the reaction mixture by HPLC to quantify the amount of the product formed (4-hydroxyquinoline).[3]
-
Calculation of Inhibition: Compare the rate of product formation in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition and calculate the IC50 value.
Benzodiazepine Receptor Modulation
The benzodiazepine (BZD) binding site on the GABA-A receptor is a major target for anxiolytic, sedative, and anticonvulsant drugs.[16] β-Carbolines are known to bind to this site and can act as agonists, antagonists, or inverse agonists, depending on their specific chemical structure.[17]
-
Agonists: Enhance the effect of GABA, leading to a calming effect.
-
Antagonists: Block the effects of both agonists and inverse agonists.
-
Inverse Agonists: Have the opposite effect of agonists, producing anxiogenic and convulsant effects.
The affinity and functional activity of β-carboline amino acid derivatives at the BZD receptor are highly dependent on the nature of the substituents at the C-3 position.[6][18]
Experimental Protocol: Benzodiazepine Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Materials:
-
Rat cortical membrane preparation (source of BZD receptors)
-
[³H]-Flunitrazepam (radioligand)
-
β-Carboline amino acid (test compound)
-
Tris-HCl buffer
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex.
-
Binding Assay: In a reaction tube, incubate the membrane preparation with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the β-carboline amino acid test compound in Tris-HCl buffer.
-
Incubation and Filtration: Incubate the mixture at a specific temperature for a set time to allow for binding equilibrium. Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value can then be used to calculate the binding affinity (Ki).[19]
Neuroprotection and Neurodegenerative Diseases
Emerging evidence suggests that certain β-carboline derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[4][9] Their mechanisms of action are multifaceted and may include:
-
MAO Inhibition: As discussed earlier, the inhibition of MAO-B can prevent the formation of neurotoxic metabolites from dopamine and other amines.[20]
-
Antioxidant Activity: Some β-carbolines can scavenge free radicals and reduce oxidative stress, a key factor in neuronal cell death.
-
Anti-inflammatory Effects: They can modulate neuroinflammatory processes by inhibiting the activation of microglia.[9]
-
Induction of Neurotrophic Factors: Certain β-carbolines have been shown to increase the expression of neurotrophic factors that support neuronal survival and regeneration.[9]
Structure-Activity Relationships (SAR): Guiding Drug Design
The pharmacological activity of β-carboline amino acids is exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.
| Structural Feature | Impact on Activity | References |
| Saturation of the C-ring | Aromatic (fully unsaturated) β-carbolines often show higher affinity for benzodiazepine receptors compared to their tetrahydro counterparts. | [18] |
| Substitution at C-1 | The nature of the substituent at the C-1 position significantly influences the pharmacological profile. Aromatic or heteroaromatic groups can enhance affinity for various receptors. | [21][22] |
| Substitution at C-3 | The carboxylic acid group at C-3 is a key feature of β-carboline amino acids. Esterification or amidation of this group can modulate affinity and functional activity at benzodiazepine and other receptors. | [6] |
| Substitution on the Indole Ring | Substituents on the indole nucleus (A-ring) can affect lipophilicity and electronic properties, thereby influencing binding to target proteins. | [21] |
Future Directions and Conclusion
The field of β-carboline amino acid research continues to evolve, with ongoing efforts to discover and develop novel compounds with improved efficacy and safety profiles. Future research will likely focus on:
-
Target-Specific Design: The development of β-carboline derivatives with high selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.
-
Multitarget Ligands: The design of single molecules that can modulate multiple targets involved in the pathophysiology of complex diseases like Alzheimer's.
-
Advanced Synthetic Methodologies: The exploration of new and more efficient synthetic routes, including biocatalysis, to access a wider diversity of β-carboline structures.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. brieflands.com [brieflands.com]
- 19. Interaction of beta-carbolines with the benzodiazepine receptor. Structure-activity relationships of amide derivatives of beta-carboline and tetrahydro-beta-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. beta-Carbolines as benzodiazepine receptor ligands. 1. Synthesis and benzodiazepine receptor interaction of esters of beta-carboline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to incorporate Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid into peptides
Application Note: Strategic Incorporation of Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tca-OH) in Solid-Phase Peptide Synthesis
Executive Summary
Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tca-OH) is a rigid, tricyclic amino acid analog of tryptophan.[1] It is frequently employed in peptidomimetics to induce conformational constraints, specifically mimicking
However, its incorporation presents specific synthetic challenges:
-
Secondary Amine Nucleophile: Upon Fmoc removal, Tca presents a secondary amine, significantly hindering the coupling of the subsequent amino acid.
-
Steric Bulk: The tricyclic core creates substantial steric occlusion.
-
Hydrophobicity: High potential for aggregation on-resin.[1]
This guide provides a validated protocol to overcome these barriers, ensuring high-yield incorporation without racemization or deletion sequences.
Chemical Profile & Pre-Synthesis Checks
| Property | Specification | Critical Note |
| Molecule | Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid | Tricyclic secondary amino acid |
| Abbreviation | Fmoc-Tca-OH | Often referred to as a "constrained Trp" |
| Solubility | DMF, NMP, DMSO | Hydrophobic. Dissolve in 100% DMF or NMP.[1][2] Avoid DCM for stock solutions due to potential precipitation at high concentrations. |
| Stability | Stable to TFA cleavage | Avoid strong oxidizing agents which may aromatize the ring to |
| Racemization Risk | Low to Moderate | Use Oxyma/DIC or HOAt/HATU to suppress racemization during activation. |
Strategic Incorporation Workflow
The synthesis is divided into two distinct phases with different kinetic requirements:
-
Phase A: Coupling Fmoc-Tca-OH to the resin/peptide chain.[1]
-
Phase B: Coupling the next amino acid onto the sterically hindered Tca secondary amine.
Visual Workflow (DOT Diagram)
Caption: Workflow distinguishing the standard coupling of Fmoc-Tca-OH (Phase A) from the difficult coupling onto the Tca secondary amine (Phase B).
Detailed Experimental Protocol
Phase A: Coupling Fmoc-Tca-OH to the Peptide Chain
Objective: Attach Fmoc-Tca-OH to the free amine of the resin-bound peptide.[1]
-
Preparation: Dissolve Fmoc-Tca-OH (3.0 eq) in DMF (0.2 M concentration).
-
Activation:
-
Recommended: DIC (3.0 eq) / Oxyma Pure (3.0 eq). This method minimizes racemization and maintains high coupling efficiency [1].
-
Alternative: HATU (2.9 eq) / DIEA (6.0 eq).[3]
-
-
Coupling: Add the activated solution to the resin.[3][4][5]
-
Time: 2 to 4 hours at Room Temperature (RT).
-
Monitoring: Perform a Kaiser Test . If blue (positive), recouple using HATU.
-
-
Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
Phase B: Coupling the Next Amino Acid ONTO Tca (The Critical Step)
Objective: Form an amide bond between the next amino acid and the sterically hindered secondary amine of Tca.
Mechanism: The nucleophile is now a secondary amine embedded in a bulky tricyclic system. Standard reagents (HBTU/DIC) often fail here, leading to low yields.
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine, which can form adducts.
-
-
Activation of Next Amino Acid (Incoming AA):
-
Reagent Choice: You must use high-efficiency generation of the 7-azabenzotriazole active ester.[1]
-
Primary Choice: HATU (3.0 eq) / HOAt (3.0 eq) / DIEA (6.0 eq).
-
Alternative: PyAOP (3.0 eq) / DIEA (6.0 eq). PyAOP is a phosphonium salt that is highly effective for secondary amines [2].
-
-
Coupling:
-
Method: Double Coupling is mandatory.
-
Round 1: 2 hours at RT. Drain.
-
Round 2: Fresh reagents, 2 hours at RT (or overnight).
-
Solvent: Use NMP instead of DMF if possible, as it enhances reaction rates for difficult couplings.
-
-
Monitoring:
-
Do NOT use the Kaiser Test. (Kaiser detects primary amines).
-
Use the Chloranil Test or p-Nitrophenol Test. These detect secondary amines. A positive result is blue/green (Chloranil). You want a colorless/yellow result (Negative) to proceed.
-
Cleavage and Isolation
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Note: Avoid using aldehydes or ketones (e.g., acetone in glassware cleaning) prior to this step. In the presence of acid (TFA), Tca can theoretically undergo further Pictet-Spengler-like modifications or side reactions if electrophiles are present, although the carboxylic acid group generally deactivates the ring sufficiently [3].
-
-
Time: 2-3 hours.
-
Precipitation: Cold Diethyl Ether.
-
Analysis: HPLC (C18 column) and Mass Spectrometry. Tca is hydrophobic; expect a retention time shift compared to Trp-containing analogs.[1]
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Incomplete Coupling of Next AA | Chloranil test remains blue/green after double coupling. | 1. Switch solvent to NMP or DMSO/DMF (1:4) to break aggregation.2. Use PyBrOP or HATU at 50°C (microwave assisted, if available). |
| Low Yield of Tca Incorporation | Kaiser test positive after Phase A. | Recouple using HATU/HOAt . Tca is bulky; ensure 0.2 M concentration is maintained. |
| Extra Mass (+12 Da or similar) | Methylene bridge formation. | Ensure DCM used for washes is free of formaldehyde traces. Avoid acetone. Use fresh HPLC grade solvents. |
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link[1]
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids.[1] Tetrahedron Letters. Link
-
Bailey, P. D., et al. (1993). The Pictet-Spengler reaction in the synthesis of tetrahydro-β-carbolines.[1][6] Journal of the Chemical Society, Perkin Transactions 1. Link[1]
Sources
- 1. CAS 204322-23-6: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carb… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Optimization of Coupling Conditions for Sterically Hindered Fmoc-Tpi Residues
Abstract & Introduction
The incorporation of conformationally constrained amino acids is a critical strategy in peptidomimetic drug design to improve metabolic stability and receptor selectivity. Fmoc-Tpi-OH (1,2,3,4-tetrahydronorharman-3-carboxylic acid), a Pictet-Spengler derivative of tryptophan, represents a class of "extreme" steric hindrance.[1][2]
Structurally, Tpi features a secondary amine embedded within a fused tricyclic ring system. This creates two distinct synthetic challenges:
-
** steric bulk:** The rigid bicyclic backbone restricts the approach of activated acylating species.
-
Nucleophilicity: The secondary amine is significantly less nucleophilic than a standard primary amine (e.g., Ala, Leu) or even unhindered secondary amines (e.g., Pro), leading to frequent deletion sequences during Solid Phase Peptide Synthesis (SPPS).
This guide details optimized protocols to overcome these barriers, moving beyond standard carbodiimide chemistry to utilize high-efficiency aminium/phosphonium salts and microwave assistance.[1][2]
Mechanistic Insight: Why Standard Protocols Fail
Standard SPPS protocols (e.g., HBTU/DIEA at Room Temperature) often result in <50% coupling yields for Tpi residues.
-
The "Coupling TO" Challenge: Attaching Fmoc-Tpi-OH to the growing chain is moderately difficult due to the bulk of the incoming amino acid.
-
The "Coupling ONTO" Challenge (The Bottleneck): Acylating the N-terminus of a resin-bound Tpi residue is the critical failure point.[1] The N-terminus is a secondary amine buried next to a fused indole ring.[1][2] The steric crowding prevents the formation of the tetrahedral intermediate required for amide bond formation.
Reagent Selection Logic
| Reagent Class | Efficacy for Tpi | Mechanism & Recommendation |
| Carbodiimides (DIC/Oxyma) | Low | Generally insufficient for Tpi.[1][2] Kinetics are too slow, leading to aggregation before coupling occurs. |
| Aminium Salts (HATU) | High | Gold Standard. The At-based leaving group (HOAt) utilizes the neighboring group effect to accelerate coupling by ~100x over HOBt esters.[1][2] |
| Phosphonium Salts (PyAOP) | High | Excellent alternative to HATU. Preferred if the C-terminal residue is prone to epimerization (e.g., Cys, His) during fragment coupling.[1] |
| Uronium Salts (COMU) | High | Newer generation.[3] Offers similar reactivity to HATU but with better solubility and stability.[4] A safer, non-explosive alternative to benzotriazole-based reagents.[1][2][4] |
Strategic Decision Framework
The following flowchart illustrates the decision logic for selecting the appropriate activation strategy based on the specific sequence context of the Tpi residue.
Caption: Decision tree for optimizing coupling reagents based on steric demand and resin loading.
Experimental Protocols
Protocol A: Coupling Fmoc-Tpi-OH to the Peptide-Resin
Use this protocol to attach Tpi to the growing peptide chain.[1][2]
Reagents:
Procedure:
-
Pre-activation: Dissolve Fmoc-Tpi-OH and HATU in minimal NMP. Add DIEA. Shake for exactly 30 seconds. (Do not over-activate; HATU hydrolyzes quickly).
-
Coupling: Add the pre-activated solution to the resin.[3][5][6]
-
Incubation: Shake for 2 hours at Room Temperature OR 15 minutes at 50°C (Microwave, 25W).
-
Wash: Drain and wash with NMP (3x) and DCM (3x).
-
Re-Couple (Mandatory): Repeat steps 1-3 with fresh reagents.
-
QC: Perform a standard Kaiser test. (Note: This test works here because the resin amine is likely primary).
Protocol B: Chain Elongation (Coupling ONTO H-Tpi-Resin)
Use this protocol for the amino acid immediately following Tpi.[1][2] This is the most difficult step.
Critical Note: The Kaiser test WILL NOT WORK for monitoring this step because Tpi is a secondary amine. You must use the Chloranil Test or Isatin Test .
Reagents:
Procedure:
-
Deprotection: Remove Fmoc from Tpi using 20% Piperidine/DMF with 0.1M HOBt (to suppress aspartimide formation if applicable).
-
QC (Pre-Coupling): Verify deprotection with the Chloranil Test (Beads should turn blue).
-
Activation: Dissolve the incoming Fmoc-AA, HATU, and HOAt in NMP. Add DIEA.
-
Coupling: Add to resin.
-
Microwave Assist: Heat to 75°C for 10 minutes (Power: 30-35W).
-
Note: If coupling Cys or His, limit temp to 50°C to prevent racemization.
-
-
Double Coupling: Drain and repeat the coupling step.
-
Capping (Vital): After the second coupling, cap unreacted Tpi amines with Acetic Anhydride/Pyridine (1:9) for 10 minutes. This prevents the formation of "deletion sequences" (peptides missing one AA) which are impossible to purify later.
Quality Control: The Chloranil Test
Since Tpi is a secondary amine, the ninhydrin-based Kaiser test will yield false negatives (remain yellow even if deprotected).
Method:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% Chloranil in DMF.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Free secondary amine present (Deprotection successful / Coupling failed).
-
Colorless/Yellow Beads: N-terminus is acylated (Coupling successful).
Troubleshooting & "Nuclear" Options
If Protocol B fails (confirmed by a persistent blue Chloranil test), utilize Acid Fluorides .
Acid Fluoride Protocol (via TFFH):
-
Dissolve Fmoc-AA (4 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq) in DCM.[1][2]
-
Add DIEA (8 eq).
-
Add to resin and shake for 2 hours.
-
Acid fluorides are smaller and more reactive than OBt/OAt esters, often penetrating the steric shield of Tpi.
References
-
Albericio, F., & Biron, E. (2008). "Peptide Synthesis: Coupling Conditions for Hindered Amino Acids." Methods in Molecular Biology.
-
El-Faham, A., & Albericio, F. (2011).[1][2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[4][7][8][9] Journal of the American Chemical Society.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. CAS 204322-23-6: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carb… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
A Robust Framework for the Synthesis of Thiazolyl-Peptide Antimicrobial Mimetics Using Fmoc-Tpi-OH
Application Note & Protocol
Abstract
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that bypass conventional resistance mechanisms. Antimicrobial peptide (AMP) mimetics, particularly those incorporating non-proteinogenic amino acids, represent a promising frontier.[1][2][3] This guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of AMP mimetics using Fmoc-Tpi-OH (N-α-Fmoc-2-amino-1,3-thiazole-4-carboxylic acid), a key building block for creating thiazolyl peptides. Thiazolyl peptides, a class of sulfur-rich natural products, exhibit potent antimicrobial activity, and their synthetic mimetics offer enhanced stability and tunable properties.[4][5] We present a comprehensive workflow from resin preparation to final product characterization, leveraging the advantages of Fmoc/tBu chemistry for its mild deprotection conditions and compatibility with complex modifications.[][7][8] This protocol is designed for researchers in drug discovery and medicinal chemistry aiming to explore this promising class of antimicrobial candidates.
Introduction: The Strategic Advantage of Thiazolyl-Peptide Scaffolds
Conventional antibiotics face a growing threat from bacterial resistance. Antimicrobial peptides have emerged as a compelling alternative due to their unique membrane-disrupting mechanisms, which are less prone to resistance development.[1][9] However, natural peptides often suffer from poor metabolic stability, limiting their therapeutic potential. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, overcome this limitation by incorporating unnatural amino acids and modified backbones.[10][11]
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products, including a class of potent antibiotics known as thiopeptides or thiazolyl peptides.[4][12] Incorporating the thiazole moiety via Fmoc-Tpi-OH into a peptide sequence offers several key advantages:
-
Structural Rigidity: The planar thiazole ring introduces conformational constraints into the peptide backbone, which can pre-organize the mimetic into a bioactive conformation, enhancing its affinity for bacterial membranes.
-
Proteolytic Resistance: The unnatural thiazole-amide bond is resistant to cleavage by proteases, significantly improving the in vivo stability and bioavailability of the mimetic compared to natural peptides.[11]
-
Modulation of Physicochemical Properties: The thiazole unit alters the electronic and hydrogen-bonding properties of the peptide backbone, allowing for fine-tuning of amphipathicity—a critical determinant of antimicrobial activity and selectivity.
This protocol utilizes the well-established Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[13][14] The Fmoc/tBu approach is preferred for its orthogonality and mild reaction conditions, which preserve the integrity of the thiazole ring and other sensitive functional groups.[7][15]
Materials and Reagents
Resins and Amino Acids
| Component | Description | Supplier Example |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g substitution. For C-terminal amide peptides.[16] | Sigma-Aldrich, Novabiochem |
| Fmoc-Tpi-OH | N-α-Fmoc-2-amino-1,3-thiazole-4-carboxylic acid | Chem-Impex International |
| Standard Fmoc-Amino Acids | Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, etc. | Various |
Solvents and Reagents
| Component | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade (Amine-free) | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | Washing solvent |
| Piperidine | Reagent Grade | Fmoc deprotection |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Activation Base |
| HBTU | Reagent Grade | Coupling activator[17] |
| HOBt | Reagent Grade | Coupling additive, racemization suppressor[18][19] |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin[1][13] |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger during cleavage |
| Acetonitrile (ACN) | HPLC Grade | HPLC mobile phase |
| Cold Diethyl Ether | ACS Grade | Peptide precipitation |
Experimental Protocols
This section outlines the step-by-step synthesis of a model antimicrobial hexapeptide mimetic (e.g., Lys-Lys-Tpi-Leu-Ala-Leu-NH₂) on a 0.1 mmol scale.
Synthesis Workflow Overview
The synthesis follows a cyclical process of deprotection, activation, and coupling performed on a solid support.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Step-by-Step Procedure
Step 1: Resin Preparation and Swelling
-
Place Rink Amide resin (167 mg, 0.1 mmol) into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[16]
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group from the resin linker.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
Step 3: Amino Acid Coupling (First Residue: Fmoc-Leu-OH)
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq., 0.3 mmol, 106 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg), and HOBt (3 eq., 0.3 mmol, 46 mg) in 3 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the vial. The solution should turn yellow, indicating activation.
-
Causality Note: HBTU is a highly efficient uronium salt coupling reagent that rapidly forms an active ester with the amino acid's carboxyl group.[20][21] HOBt is added to suppress potential racemization, especially for sensitive residues, ensuring high stereochemical purity.[18][19] DIPEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the reaction.
-
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
Step 4: Chain Elongation (Coupling Fmoc-Tpi-OH and Subsequent Residues)
-
Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the newly coupled leucine.
-
Coupling: Repeat Step 3 for each subsequent amino acid in the sequence (Ala, Leu, Tpi , Lys, Lys), using the appropriate Fmoc-protected amino acid.
-
Expert Insight: When coupling Fmoc-Tpi-OH, the procedure remains the same. Its heterocyclic nature does not typically require modified coupling conditions compared to standard proteinogenic amino acids when using robust activators like HBTU.
-
Step 5: Cleavage and Global Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.[1] (CAUTION: Work in a fume hood, TFA is highly corrosive).
-
Causality Note: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes acid-labile side-chain protecting groups (e.g., Boc on Lysine). TIS acts as a cation scavenger to prevent side reactions with reactive species generated during deprotection.
-
-
Add 5 mL of the cleavage cocktail to the dry resin and agitate for 3 hours at room temperature.
-
Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Concentrate the TFA filtrate to a small volume (~0.5 mL) using a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[22]
Characterization and Quality Control
A successful synthesis must be validated by analytical techniques to confirm the identity and purity of the final product.[24][25]
Caption: Quality Control and Characterization Workflow.
-
Analytical RP-HPLC: This technique is used to assess the purity of the crude and purified peptide.[22][26] A successful synthesis should yield a major peak corresponding to the target product. Purity is determined by integrating the area of the target peak relative to the total peak area. A purity of >95% is typically desired for biological assays.
-
Mass Spectrometry (LC-MS or MALDI-TOF): Mass spectrometry provides the definitive confirmation of the peptide's identity by measuring its molecular weight.[24][27] The observed mass should match the calculated theoretical mass of the target Tpi-containing peptide mimetic. This step is crucial to verify that all coupling and deprotection steps were successful.[25]
Conclusion
The incorporation of Fmoc-Tpi-OH into solid-phase synthesis workflows is a powerful and accessible strategy for developing novel antimicrobial peptide mimetics. The protocol detailed here provides a robust and reliable method for synthesizing these compounds, leveraging the efficiency and mild conditions of Fmoc chemistry. By combining structural rigidity and enhanced proteolytic stability, thiazolyl-peptide mimetics represent a promising class of molecules in the urgent search for next-generation antibiotics. The successful characterization via HPLC and mass spectrometry provides the necessary validation for advancing these candidates into biological evaluation.
References
-
Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
-
HBTU - Wikipedia. Wikipedia. [Link]
-
Advancements in Synthetic Peptide Characterization Technologies. ResolveMass. [Link]
-
Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]
-
Thiopeptide Antibiotics: Retrospective and Recent Advances. PMC - NIH. [Link]
-
Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. ChemRxiv. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Watanabe Chemical. [Link]
-
Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins. PMC. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab @ UCI. [Link]
-
Isolation, Structure, and Antibacterial Activity of Philipimycin, A Thiazolyl Peptide Discovered from Actinoplanes philippinensis MA7347. ResearchGate. [Link]
-
Basic Peptides synthesis introduction. LifeTein®. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
-
Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. RSC Medicinal Chemistry. [Link]
-
Thiazomycins, Thiazolyl Peptide Antibiotics from Amycolatopsis fastidiosa. ResearchGate. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
-
Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed. [Link]
Sources
- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids [mdpi.com]
- 10. Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria [explorationpub.com]
- 11. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. HBTU - Wikipedia [en.wikipedia.org]
- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 19. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 21. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biopharmaspec.com [biopharmaspec.com]
- 26. lcms.cz [lcms.cz]
- 27. resolvemass.ca [resolvemass.ca]
Application Notes: Investigating the Neuroprotective Potential of Fmoc-Tetrahydronorharman
Abstract
Neurodegenerative diseases represent a significant and growing challenge in human health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapeutics is a critical goal in modern pharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective properties of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Fmoc-tetrahydronorharman), a derivative of the bioactive tetrahydronorharman scaffold.[1] We detail the proposed mechanisms of action centered on the activation of pro-survival signaling pathways, and provide validated, step-by-step protocols for in vitro assessment using the SH-SY5Y human neuroblastoma cell line—a widely accepted model in neurotoxicity and neurodegenerative disease research.[2][3] The methodologies cover cell culture, induction of oxidative stress, and key endpoint assays for quantifying cell viability, apoptosis, and oxidative status, alongside workflows for mechanistic validation.
Introduction: The Rationale for Fmoc-Tetrahydronorharman
The tetrahydronorharman core structure is recognized for its potential biological activities, including neuroprotective properties.[1] Fmoc-tetrahydronorharman, a specific derivative, presents a promising candidate for neuroprotective drug discovery. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis, valued for its stability and specific cleavage conditions.[4][5] While often used as a synthetic handle, its presence on the tetrahydronorharman scaffold warrants a full investigation of the conjugate's bioactivity.
The central hypothesis for its neuroprotective effect lies in its potential to mitigate cellular damage initiated by oxidative stress and apoptosis—two pathological cornerstones of neurodegeneration.[6][7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[7][8] This cellular damage can trigger apoptotic pathways, leading to programmed cell death. This guide provides the necessary tools to test the hypothesis that Fmoc-tetrahydronorharman can bolster cellular defenses and inhibit apoptotic signaling.
Proposed Mechanisms of Neuroprotection
We hypothesize that Fmoc-tetrahydronorharman exerts its neuroprotective effects through the modulation of two critical intracellular signaling networks: the PI3K/Akt pathway and the Nrf2/ARE pathway. These pathways are central to cell survival, antioxidant defense, and inflammation control.[9][10]
-
The PI3K/Akt Signaling Pathway: This pathway is a vital mediator of neuronal survival.[10][11] Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates and activates Akt (also known as Protein Kinase B).[12] Activated Akt then phosphorylates a multitude of downstream targets, leading to the inhibition of pro-apoptotic proteins (like Bad and caspases) and the promotion of cell survival.[11][13] Natural products have been shown to exert neuroprotection via this pathway, making it a plausible target for Fmoc-tetrahydronorharman.[14]
-
The Nrf2/ARE Signaling Pathway: As the master regulator of the cellular antioxidant response, the Nrf2 transcription factor is a key therapeutic target for diseases involving oxidative stress.[9][15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by an inducer, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a battery of cytoprotective genes, including antioxidant enzymes that detoxify ROS.[15][17]
The diagram below illustrates the proposed convergent signaling pathways through which Fmoc-tetrahydronorharman may confer neuroprotection.
Caption: General experimental workflow for assessing neuroprotection.
Detailed Experimental Protocols
Note: All procedures should be performed in a sterile cell culture hood using aseptic techniques.
Protocol 1: SH-SY5Y Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a reliable model for neurodegenerative disease research. [2]Undifferentiated cells are proliferative, but treatment with agents like retinoic acid (RA) induces them to differentiate into a more mature neuronal phenotype, characterized by reduced proliferation and neurite outgrowth. [18][19]
-
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of MEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, and 1% Penicillin-Streptomycin. [20] * Differentiation Medium: Basal medium (e.g., Neurobasal) with 1% FBS, B27 supplement, and 10 µM Retinoic Acid (RA). [18] * T-75 culture flasks, 6-well plates, 96-well plates
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Maintenance: Culture SH-SY5Y cells in T-75 flasks with Growth Medium at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. [2] 2. Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize trypsin with 6 mL of Growth Medium, collect the cell suspension, and centrifuge at 1000 rpm for 3 minutes. [19]Resuspend the pellet and re-plate at a 1:10 ratio.
-
Differentiation for Assays: a. Seed cells in the desired plate format (e.g., 1 x 10⁴ cells/well in a 96-well plate) using Growth Medium. [21] b. After 24 hours, when cells are ~40-50% confluent, replace the Growth Medium with Differentiation Medium containing 10 µM RA. [18] c. Culture for 5-7 days, replacing the medium every 2 days, to allow for neuronal differentiation before proceeding with experiments.
-
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [22][23]
-
Materials:
-
Procedure:
-
Pre-treatment: Prepare serial dilutions of Fmoc-tetrahydronorharman in culture medium (e.g., 0.1, 1, 10, 50 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" group with the same concentration of DMSO (typically <0.1%). [25]Incubate for 2-24 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to all wells except the "untreated control" group to a final desired concentration (e.g., 100 µM). [24]Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, protected from light. [26] 4. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes. 5. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control group.
-
Protocol 3: Assessment of Apoptosis (Caspase-3/7 Activity Assay)
Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. Measuring their activity provides a direct and sensitive readout of apoptosis. Luminescent assays are highly sensitive and suitable for high-throughput formats.
-
Materials:
-
Differentiated SH-SY5Y cells in a white, opaque 96-well plate
-
Treated cells as described in Protocol 2 (Steps 1-2)
-
Commercial luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay). [27]These kits typically contain a proluminescent substrate with the DEVD tetrapeptide sequence. [27] * Luminometer
-
-
Procedure:
-
Assay Setup: After the neurotoxicity induction step, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Preparation: Prepare the caspase reagent according to the manufacturer's instructions. This usually involves mixing a lyophilized substrate with a buffer.
-
Add-Mix-Measure: Add 100 µL of the prepared caspase reagent to each well. Mix gently by shaking the plate on an orbital shaker for 30-60 seconds. [27] 4. Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated groups to the vehicle control and express as a percentage of the neurotoxin-only group. A decrease in signal indicates inhibition of caspase activity and thus, an anti-apoptotic effect.
-
Protocol 4: Measurement of Oxidative Stress
To confirm that Fmoc-tetrahydronorharman acts via an antioxidant mechanism, it is crucial to measure key indicators of oxidative stress, such as intracellular ROS levels and the ratio of reduced (GSH) to oxidized (GSSG) glutathione.
-
Materials:
-
Treated cells as described in Protocol 2 (Steps 1-2)
-
Commercial assay kits for ROS detection (e.g., ROS-Glo™ H₂O₂ Assay) and GSH/GSSG ratio (e.g., GSH/GSSG-Glo™ Assay). [8] * Luminometer or Fluorometer
-
-
Procedure (General):
-
Culture, differentiate, and treat cells with the compound and neurotoxin in the appropriate plate format as recommended by the kit manufacturer.
-
Follow the specific "add-mix-measure" protocol provided with the commercial kit.
-
ROS assays typically involve adding a substrate that reacts with ROS (like H₂O₂) to produce a luminescent or fluorescent signal. [8] 4. GSH/GSSG ratio assays use a two-step process to sequentially measure GSH and then GSSG, providing a critical indicator of the cell's redox state. [8] 5. Analysis: An effective neuroprotective compound should reduce the ROS levels and increase the GSH/GSSG ratio in cells challenged with an oxidative stressor.
-
Protocol 5: Western Blot Analysis of Signaling Pathways
To validate the proposed mechanisms of action, Western blotting can be used to measure the activation state and expression levels of key proteins in the PI3K/Akt and Nrf2 pathways.
-
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. [28] 2. Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. [25] 3. SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. [21] 4. Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. [25] 5. Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate. [21] 6. Analysis: Quantify band intensity using densitometry software. An increase in the ratio of p-Akt to total Akt or an increase in nuclear Nrf2 levels would support the proposed mechanism of action.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across treatment groups. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Example Data for Neuroprotective Effects of Fmoc-tetrahydronorharman on H₂O₂-Induced Toxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Relative Caspase-3/7 Activity (%) | Intracellular ROS (% of H₂O₂ Group) |
| Untreated Control | - | 100 ± 4.5 | 100 ± 7.2 | N/A |
| H₂O₂ (100 µM) | - | 48.2 ± 3.1 | 350.4 ± 15.8 | 100 ± 9.1 |
| Fmoc-THN + H₂O₂ | 1 | 60.5 ± 4.2 | 275.1 ± 12.3 | 81.3 ± 6.5 |
| Fmoc-THN + H₂O₂ | 10 | 78.9 ± 5.5 | 155.6 ± 9.8 | 45.7 ± 4.2 |
| Fmoc-THN + H₂O₂ | 50 | 89.1 ± 3.9 | 110.2 ± 8.1 | 22.4 ± 3.3 |
-
Interpretation: In this example, Fmoc-tetrahydronorharman demonstrates a dose-dependent neuroprotective effect by increasing cell viability, decreasing caspase-3/7 activity, and reducing intracellular ROS levels in H₂O₂-treated cells.
Conclusion
This application guide provides a robust and scientifically grounded framework for the initial investigation of Fmoc-tetrahydronorharman as a potential neuroprotective agent. By employing the SH-SY5Y cell model and the detailed protocols herein, researchers can effectively assess its efficacy in mitigating oxidative stress and apoptosis. Positive results from these in vitro assays would provide a strong rationale for further preclinical development, including validation in more complex models and in vivo studies.
References
- National Center for Biotechnology Information. (n.d.). The role of Nrf2 signaling pathways in nerve damage repair - PMC. NIH.
- Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61, 255-264.
- Semantic Scholar. (n.d.). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives.
- Cyagen. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- ResearchGate. (n.d.). PI3K/Akt signaling pathway for neuroprotection.
- EURL ECVAM DataBase service on ALternative Methods to animal experimentation. (2019, November 27). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
- BenchChem. (2025). Application Notes and Protocols for Neuroprotection Assays: A Focus on Progesterone and its Analogs.
- BenchChem. (2025). Application Notes and Protocols for Neuroprotective Assays Using Phenserine, a Derivative of 1-Methylphysostigmine.
- National Center for Biotechnology Information. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC. NIH.
- Chen, Y., et al. (2022, October 12). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers.
- AcceGen. (2021, September 8). SH-SY5Y Cell Line Culture Protocol and Research Applications.
- Unnamed Author. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
- Unnamed Author. (2024, June 21). Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease.
- MDPI. (2023, February 13). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection.
- Frontiers Media. (n.d.). Regulation of PI3K/Akt Signaling Pathway: A Feasible Approach for Natural Neuroprotective Agents to Treat Various Neuron Injury-Related Diseases | Frontiers Research Topic.
- National Center for Biotechnology Information. (2023, February 1). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC. NIH.
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- ResearchGate. (2014, November 28). Which is the best protocol for caspase-3 activity detection in vitro?.
- UCSC Genome Browser. (n.d.). FarnhamLab_Culture protocol for SH_SY5Y cells.
- ResearchGate. (n.d.). Mechanisms of neuroprotection mediated by the Nrf2 signaling network....
- CymitQuimica. (n.d.). CAS 204322-23-6: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.
- Abcam. (n.d.). MTT assay protocol.
- RJPT. (n.d.). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes.
- Springer Nature. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Protocols.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Assays for Assessing Akton Neurotoxicity.
- Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
- Oxford Academic. (2005, August 1). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Importance of High-Purity Intermediates: A Look at Fmoc-D-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid.
- Chem-Impex. (n.d.). Fmoc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid.
- Boston Children's Hospital. (2006, June 23). Modeling Oxidative Stress in the Central Nervous System.
- eNeuro. (2018, March 9). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures.
- J&K Scientific. (n.d.). Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid | 204322-23-6.
- National Center for Biotechnology Information. (2024, January 12). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC. NIH.
- National Center for Biotechnology Information. (n.d.). Oxidative stress, cell cycle, and neurodegeneration - PMC. NIH.
- Chem-Impex. (n.d.). Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid –.
- Unnamed Author. (n.d.). Cas 204322-23-6,FMOC-L-1,2,3,4-TETRAHYDRONORHARMAN-3-CARBOXYLIC ACID.
- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.
Sources
- 1. CAS 204322-23-6: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carb… [cymitquimica.com]
- 2. cyagen.com [cyagen.com]
- 3. accegen.com [accegen.com]
- 4. lookchem.com [lookchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Oxidative stress, cell cycle, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 9. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. genome.ucsc.edu [genome.ucsc.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rjptonline.org [rjptonline.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Fmoc-Tpi-OH solubility and handling in DMF and NMP
Application Note: High-Fidelity Handling and Solubilization of Fmoc-Tpi-OH in Peptide Synthesis
Executive Summary
This guide details the physicochemical handling, solubilization, and coupling protocols for Fmoc-Tpi-OH (CAS: 204322-23-6). Often abbreviated as "Tpi" (Tetrahydro-pyrido-indole), this amino acid is a conformationally restricted tryptophan analog used to induce turn structures and improve proteolytic stability.
Critical Technical Distinction:
-
Target Molecule: Fmoc-L-1,2,3,4-tetrahydronorharmane-3-carboxylic acid (Fmoc-Tpi-OH).[1]
-
Disambiguation: Do not confuse with Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (often denoted as Fmoc-Thp-OH or Fmoc-Api-OH).
Core Challenges:
-
Solubility: The fused tricyclic indole system induces significant
- stacking, leading to aggregation in standard DMF concentrations. -
Steric Hindrance: Tpi is a secondary amine (cyclic, proline-like). Coupling to the N-terminus of a Tpi residue requires specialized activation due to high steric bulk.
-
Oxidation Sensitivity: The indole moiety requires specific scavenger cocktails during cleavage.
Physicochemical Profile & Solubility
Fmoc-Tpi-OH exhibits "Proline-like" steric properties combined with "Tryptophan-like" hydrophobicity. While soluble in DMF, it is prone to on-resin aggregation during SPPS (Solid Phase Peptide Synthesis), particularly in hydrophobic sequences.
Table 1: Solubility and Solvent Compatibility
| Solvent | Solubility Rating | Max Conc. (Approx) | Application Context |
| DMF (N,N-Dimethylformamide) | Good | 0.3 - 0.4 M | Standard couplings; suitable for short, non-aggregating sequences. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.5 M | Recommended. Disrupts |
| DMSO | Moderate | 0.2 M | Not recommended for coupling due to potential oxidation of the indole ring. |
| DCM (Dichloromethane) | Poor | < 0.1 M | Avoid. Causes precipitation during activation. |
Mechanism of Action: Why NMP?
The planar tricyclic structure of Tpi encourages intermolecular stacking. NMP has a higher dielectric constant (
Protocol 1: Preparation & Solubilization
Objective: Prepare a stable 0.2 M stock solution for automated or manual synthesis.
Materials:
-
Fmoc-Tpi-OH (Dry powder, stored at +4°C).
-
Anhydrous NMP (preferred) or DMF (peptide grade, amine-free).
-
Ultrasonic bath.
Workflow Diagram (DOT):
Caption: Step-by-step decision tree for solubilizing Fmoc-Tpi-OH, prioritizing NMP for stability.
Step-by-Step:
-
Equilibration: Allow the Fmoc-Tpi-OH vial to reach room temperature before opening to prevent water condensation (hygroscopic nature).
-
Weighing: Weigh the required amount. Note: Tpi powder can be electrostatic; use an anti-static gun if necessary.
-
Solvent Addition: Add Anhydrous NMP to achieve a 0.2 M concentration.
-
Calculation: For 1 mmol (438.5 mg), add 5.0 mL NMP.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40°C for 5 minutes. The heat helps overcome the crystal lattice energy of the tricyclic system.
-
Storage: Use immediately. If storage is required, keep at 4°C in the dark (indole sensitivity) for max 24 hours.
Protocol 2: Coupling Strategies (The "Secondary Amine" Challenge)
Fmoc-Tpi-OH presents two distinct challenges in the coupling cycle:
-
Coupling Fmoc-Tpi-OH to the resin: Generally standard, but slower due to bulk.
-
Coupling the next AA onto Tpi: Extremely Difficult. The deprotected Tpi N-terminus is a sterically hindered secondary amine.
A. Activation and Coupling of Fmoc-Tpi-OH
-
Reagents: DIC/Oxyma Pure is preferred over HATU to prevent potential guanidinylation, though HATU is acceptable for short times.
-
Stoichiometry: 3-4 equivalents relative to resin loading.
-
Time: 60 minutes at Room Temp or 10 minutes at 75°C (Microwave).
B. Chain Elongation (Coupling onto Tpi)
This is the critical failure point. The nucleophile is a hindered secondary amine.
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt (7-Aza-1-hydroxybenzotriazole) additive is highly recommended to boost kinetics.
-
Conditions: Double coupling is mandatory .
-
Coupling 1: 4 eq AA / 4 eq HATU / 8 eq DIEA (1 hour).
-
Coupling 2: 4 eq AA / 4 eq PyBrOP / 8 eq DIEA (1 hour).
-
Coupling Logic Diagram (DOT):
Caption: Logic flow for coupling subsequent amino acids onto the hindered Tpi secondary amine.
Quality Control & Troubleshooting
Monitoring the Reaction
Standard Kaiser (Ninhydrin) tests will not work effectively on the deprotected Tpi residue because it is a secondary amine (no primary NH2).
-
Correct Test: Chloranil Test (Acetaldehyde/Chloranil).
-
Positive (Free secondary amine): Blue/Green spots on beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
-
Alternative: Bromophenol Blue (detects basicity).
Cleavage & Post-Processing
The Tpi indole ring is susceptible to oxidation and electrophilic addition (alkylation) by carbocations released during cleavage.
-
Cleavage Cocktail: Reagent K or similar high-scavenger mix.
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (1,2-Ethanedithiol) or DODT (2.5%): Mandatory to protect the indole [2].
-
References
-
Albericio, F., et al. (2008). "Solvent effects in solid-phase peptide synthesis." Chemical Communications. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews. Available at: [Link]
-
PubChem Database. (2025). "Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Compound Summary)." National Library of Medicine. Available at: [Link]
Sources
Troubleshooting & Optimization
Improving coupling efficiency of Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Technical Support Center: Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Welcome to the technical support guide for improving the coupling efficiency of Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Thn-OH). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this sterically demanding amino acid into peptide sequences. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format.
The Challenge: Understanding the Steric Hindrance of Fmoc-Thn-OH
Fmoc-Thn-OH is a conformationally constrained tryptophan analog. Its rigid, tricyclic indole structure is fused directly to the piperidine ring containing the α-carbon and carboxylic acid. This architecture presents a significant steric barrier, physically obstructing the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often leads to slow or incomplete coupling reactions under standard Solid-Phase Peptide Synthesis (SPPS) conditions.[1][2][3]
Troubleshooting & FAQs
Q1: My coupling reaction with Fmoc-Thn-OH is failing or showing very low efficiency, as confirmed by a positive Kaiser test. What is the primary cause and my first line of action?
A1: The most probable cause is the severe steric hindrance of the Thn moiety.[1][2] Standard coupling reagents may not be potent enough to overcome the high activation energy required for this reaction.[4]
Your first and most effective step is to switch to a more powerful coupling reagent. Aminium/uronium-based reagents are highly recommended as they generate more reactive activated esters.[4][5]
-
Recommended Action: Switch from standard carbodiimide reagents (like DIC/HOBt) to a uronium/aminium salt such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][6] HATU is often considered the "gold standard" for difficult couplings due to its high reactivity and ability to minimize racemization.[7][8][9]
Q2: I've switched to HATU, but my coupling efficiency is still suboptimal. What other parameters can I adjust?
A2: If a powerful reagent alone is insufficient, a multi-faceted approach is necessary. Consider the following optimizations:
-
Implement a Double Coupling Protocol: This is a highly effective strategy for ensuring the reaction goes to completion.[6][10] After the first coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh preparation of activated Fmoc-Thn-OH.[4][6] This ensures that any unreacted N-terminal amines from the first pass are targeted again.
-
Increase Reaction Time and/or Temperature: Sterically hindered couplings are kinetically slow.[4] Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[4] Additionally, microwave-assisted SPPS can be particularly effective, as the application of microwave energy can drive difficult couplings to completion rapidly.[1][2]
-
Optimize the Solvent System: Proper solvation of the peptide-resin complex is crucial.[4] Poor swelling or aggregation can further restrict access to the reaction site.[3][11]
-
Consider switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties for complex peptides.[4]
-
For extremely difficult cases, using a solvent mixture such as DMF/DMSO or DCM/DMF/NMP can help disrupt secondary structures and improve solvation.[4][6][11]
-
Q3: I am concerned about racemization of the Fmoc-Thn-OH residue during the activation step. How can I minimize this risk?
A3: Racemization is a significant risk, especially with highly reactive coupling reagents or extended reaction times.[12][13][14] The α-proton of the activated amino acid can be abstracted, leading to a loss of stereochemical integrity.
-
Use of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is critical for suppressing racemization.[12][15] Coupling reagents like HATU already incorporate a HOAt moiety, which is one reason for their superior performance in minimizing racemization compared to HOBt-based reagents like HBTU.[8][16]
-
Base Selection: The choice and amount of base used during activation are crucial. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for amino acids prone to racemization, using a weaker base like sym-collidine is recommended.[16][17] Always avoid a large excess of base.
-
Pre-activation Time: Minimize the pre-activation time before adding the mixture to the resin. Prolonged exposure of the activated amino acid to the basic environment can increase the likelihood of racemization.[17][18][19]
Q4: Could side reactions other than racemization be affecting my synthesis when using Fmoc-Thn-OH?
A4: Yes. While racemization is a primary concern, other issues can arise:
-
Formation of Deletion Sequences: This occurs if the coupling reaction is incomplete.[6][11] The unreacted N-terminal amine will then couple with the next amino acid in the sequence, resulting in a peptide missing the Fmoc-Thn-OH residue. This underscores the importance of ensuring complete coupling through methods like double coupling and using potent reagents.[6][11]
-
Guanidinylation of the Free Amine: This is a potential side reaction specifically associated with uronium/aminium reagents like HBTU and HATU.[20] The reagent can react with the N-terminal amine, capping the chain. While less common, if you suspect this is an issue, switching to a phosphonium-based reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be a solution, as it does not carry this risk.[11][16]
Data & Protocols
Comparative Table of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Key Advantage for Fmoc-Thn-OH | Potential Drawback |
| HATU | Uronium/Aminium Salt | Forms highly reactive HOAt esters; excellent for hindered residues with low racemization risk.[7][8][15] | Higher cost; potential for guanidinylation side reaction (though often low).[11] |
| HCTU | Uronium/Aminium Salt | More reactive than HBTU due to the electron-withdrawing chlorine atom.[4][21] | Similar cost and side reaction profile to HATU. |
| PyBOP | Phosphonium Salt | High coupling efficiency with very low risk of racemization; avoids guanidinylation.[5][22] | Byproducts can be more difficult to wash away than those from uronium salts. |
| DIC/HOBt | Carbodiimide | Cost-effective and suitable for routine couplings. | Often insufficient for severely hindered residues like Fmoc-Thn-OH; slower reaction rates.[4][11][16] |
Recommended Protocol: Double Coupling with HATU
This protocol assumes a solid-phase synthesis is being performed on a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Thn-OH (0.4 mmol, 4 eq)
-
HATU (0.39 mmol, 3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
High-quality, anhydrous DMF or NMP
Procedure:
First Coupling:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (confirm with a negative Kaiser test). Wash the resin thoroughly with DMF (3x).
-
In a separate reaction vessel, dissolve Fmoc-Thn-OH (2 eq) and HATU (1.95 eq) in DMF.
-
Add DIPEA (4 eq) to the solution and allow the mixture to pre-activate for 1-3 minutes.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (5x).
-
Perform a Kaiser test on a small sample of beads.
Second Coupling (if Kaiser test is positive): 8. Repeat steps 2-6 with a fresh solution of activated Fmoc-Thn-OH (another 2 eq), HATU (1.95 eq), and DIPEA (4 eq). 9. After the second coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step. 10. A final Kaiser test should be negative (colorless beads), indicating successful coupling.
Visual Guides
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision tree for troubleshooting poor Fmoc-Thn-OH coupling.
Conceptual Diagram: Overcoming Steric Hindrance
Caption: Steric hindrance of Fmoc-Thn-OH and the effect of potent activators.
References
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
CEM Corporation. (2025). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
CEM Corporation. (2025). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]
-
CEM Corporation. Peptide Synthesis Applications. [Link]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Scribd. Coupling Reagents. [Link]
-
de la Torre, B. G., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. PubMed. [Link]
-
Vágner, J., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
ACS Figshare. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (2022). Bachem – Insights into Innovative and Sustainable Peptide Chemistry and Technology. [Link]
-
PMC. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]
-
Korean Chemical Society. Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Scribd. Side Reaction in Peptide Synthesis Presentation. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
ResearchGate. (2025). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. [Link]
-
American Chemical Society. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. chempep.com [chempep.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acs.figshare.com [acs.figshare.com]
- 20. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. peptide.com [peptide.com]
Technical Support Center: Optimizing Fmoc-Tpi-OH Incorporation
Executive Summary: Understanding the Molecule
Fmoc-Tpi-OH (1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) is a rigid, conformationally constrained analog of Tryptophan.[1] It is formed via a Pictet-Spengler cyclization, resulting in a tricyclic structure that fuses the indole ring with the peptide backbone.
Why is it failing? The low yields associated with Tpi are rarely due to a single factor. They typically stem from three converging chemical challenges:
-
Extreme Steric Hindrance (The "Proline Problem" on Steroids): Tpi is a secondary amine. Coupling the next amino acid onto the N-terminus of an anchored Tpi residue is significantly harder than coupling to Proline due to the bulk of the fused indole system.
-
Aggregation: The rigid backbone of Tpi promotes β-sheet formation and on-resin aggregation, reducing solvent accessibility.[1]
-
Indole Sensitivity: Like Tryptophan, the electron-rich indole ring is susceptible to alkylation by carbocations during TFA cleavage if scavengers are insufficient.[1]
Diagnostic Workflow
Before altering your protocol, use this logic flow to pinpoint the failure stage.
Figure 1: Diagnostic decision tree for isolating the root cause of synthesis failure involving Fmoc-Tpi-OH.
Troubleshooting Guide & FAQs
Section A: The "Secondary Amine Barrier" (Coupling ONTO Tpi)
Q: I successfully coupled Fmoc-Tpi-OH, but the next amino acid fails to attach. Why?
A: This is the most common failure point. Tpi presents a secondary amine nucleophile that is far less reactive than a standard primary amine.[1]
-
The Mechanism: The nucleophilic attack is hindered by the steric bulk of the β-carboline ring system. Standard reagents (HBTU/HCTU) often activate the incoming amino acid well, but the active ester hydrolyzes or guanidinylates before the sluggish Tpi amine can attack it.
-
The Fix: You must switch to high-efficiency coupling reagents and extended reaction times.[1]
Recommended Protocol Adjustments:
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
|---|---|---|
| Coupling Reagent | HBTU, HCTU, TBTU | HATU or PyAOP (7-azabenzotriazole based) |
| Base | DIEA (Diisopropylethylamine) | HOAt (additive) + TMP (Collidine) or DIEA |
| Temperature | Room Temperature | 50°C - 60°C (Microwave or conventional heating) |
| Coupling Time | 45 min | 2 x 2 hours (Double Coupling is mandatory) |
| Monitoring | Kaiser Test (Ninhydrin) | Chloranil Test or p-Nitrobenzyl Pyridine Test |[1]
Critical Note: The Kaiser test (Ninhydrin) yields false negatives on secondary amines like Tpi. You may think the coupling is complete when it hasn't even started. Always use the Chloranil test for secondary amines [1].
Section B: Coupling Efficiency (Coupling Tpi ITSELF)
Q: The Fmoc-Tpi-OH monomer itself is not incorporating into the chain.[1] Is it solubility?
A: Tpi is hydrophobic and rigid.[1] If it fails to couple to the previous residue:
-
Solubility Check: Fmoc-Tpi-OH can aggregate in pure DCM.[1] Dissolve it in NMP (N-Methyl-2-pyrrolidone) or DMF.[1] If it appears cloudy, add 10% DMSO.
-
Pre-Activation: Do not add the base to the resin before the amino acid. Pre-activate Fmoc-Tpi-OH with HATU/DIEA for 30 seconds before adding to the resin to ensure the active ester is formed without competing side reactions.[1]
Q: Does Tpi cause racemization? A: Yes, Tpi is prone to racemization during activation due to the strain in the tetrahydro-β-carboline ring.[1]
-
Prevention: Use PyOxim or COMU with Collidine (TMP) as the base instead of DIEA. Collidine is a weaker base that minimizes proton abstraction from the alpha-carbon [2].[1]
Section C: Post-Synthesis Cleavage & Side Reactions
Q: My mass spec shows peaks with +56 Da or +tBu adducts. What happened?
A: You are seeing irreversible alkylation of the Tpi indole ring. During TFA cleavage, protecting groups (Boc, tBu, Trt) are removed, generating reactive carbocations. The electron-rich indole ring of Tpi acts as a "scavenger," trapping these cations permanently.[1]
The Solution: High-Scavenger Cocktails You must use a cleavage cocktail optimized for Tryptophan/Tpi derivatives.[1] Water is insufficient.[1]
Recommended Cocktail (Reagent K equivalent):
-
TFA: 82.5%[1]
-
Phenol: 5% (Traps t-butyl cations)[1]
-
Thioanisole: 5% (Accelerates removal of Pbf/Pmc from Arg)
-
Water: 5%[1]
-
EDT (Ethanedithiol) or DODT: 2.5% (Critical for indole protection)[1]
Warning: EDT/DODT smells potent.[1] Use a fume hood.
Experimental Protocols
Protocol 1: Chloranil Test (For Monitoring Secondary Amines)
Use this instead of Kaiser test when Tpi is the N-terminal residue.[1]
-
Sample: Take 10-20 beads of resin in a small glass tube. Wash 3x with Ethanol.[1]
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
Procedure: Add 2 drops of A and 2 drops of B to the beads. Let stand for 5 minutes at room temperature.
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Free secondary amine present → Coupling Incomplete).
-
Colorless/Yellowish Beads: Negative (Blocked amine → Coupling Complete).
-
Protocol 2: Microwave-Assisted Coupling for Tpi
For coupling the amino acid immediately FOLLOWING Tpi.[1]
-
Reagents:
-
Activation: Dissolve AA and HATU in NMP. Add DIEA. Shake for 30 seconds.
-
Reaction: Add to resin.
-
Microwave Settings:
-
Power: 25-30 Watts (to maintain temp, not boil)
-
Temperature: 60°C (Max 50°C if Cys/His are present)
-
Time: 15 minutes.
-
-
Repeat: Drain and repeat the step (Double Couple).
Visualizing the Steric Challenge
The following diagram illustrates why standard coupling fails. The Tpi nitrogen is "buried" next to the rigid bicyclic system.
Figure 2: Conceptual representation of the steric hindrance provided by the indole ring fusion, blocking the approach of the incoming amino acid.
References
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [1]
-
BenchChem Technical Support. (2025). Managing Steric Hindrance in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.).[1] Fmoc-Tpi-OH Product Specification and Handling.
Sources
Technical Support Center: Fmoc-Tpi Coupling & Racemization Control
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Fmoc-Tpi (Fmoc-L-Thiazolidine-4-carboxylic acid, also known as Thioproline) is a structural analogue of proline where the
The Challenge: Unlike standard amino acids, Fmoc-Tpi is highly susceptible to racemization (loss of chirality at the C
-
Cause: The sulfur atom at position 3 exerts a strong electron-withdrawing inductive effect ($ -I
\alpha \alpha$), making it vulnerable to abstraction by bases used in standard coupling protocols (e.g., DIEA, NMM). -
Consequence: Abstraction of H
leads to an enolate intermediate which reprotonates indiscriminately, yielding a mixture of L- and D-isomers. This results in diastereomeric impurities that are often difficult to separate by HPLC.
Mechanistic Insight: The Racemization Pathway
To prevent failure, you must understand the enemy. The diagram below illustrates the base-catalyzed racemization pathway specific to Tpi and Cysteine derivatives.
Figure 1: Base-catalyzed racemization mechanism of Fmoc-Tpi. The sulfur atom increases H
Troubleshooting Guide (Q&A)
Q1: I am seeing a "split peak" in my HPLC trace after coupling Fmoc-Tpi. What happened?
Diagnosis: You likely have significant racemization (formation of the D-isomer). Root Cause: The use of strong tertiary bases (DIEA) during the activation step, or high temperatures. Solution:
-
Switch Reagents: Move from HBTU/HATU (which require base) to DIC/Oxyma Pure . This method is "base-free" during activation.
-
Lower Temperature: Perform the coupling at 0°C to 4°C.
-
Check Pre-activation: Do not pre-activate Fmoc-Tpi for more than 30-60 seconds.
Q2: Can I use microwave synthesis for Fmoc-Tpi?
Diagnosis: High risk.
Analysis: Microwave energy accelerates reaction kinetics but also dramatically increases the rate of H
Q3: My standard protocol is HBTU/DIEA. Can I just reduce the base amount?
Analysis: HBTU requires at least 1 equivalent of base to function (to deprotonate the carboxylic acid). Reducing base below 1 eq. will stop the reaction. Better Alternative: If you must use a uronium salt (HBTU/HATU), replace DIEA with sym-collidine (2,4,6-trimethylpyridine) . Collidine is a weaker, non-nucleophilic base that significantly reduces racemization compared to DIEA.
Optimized Protocol: The "Gold Standard" for Tpi
This protocol utilizes DIC (Diisopropylcarbodiimide) and Oxyma Pure , which creates a neutral/acidic environment during activation, preventing the formation of the enolate intermediate.
Reagents Required
-
Fmoc-Tpi-OH[1]
-
Solvent: DMF (Dimethylformamide) or NMP
Step-by-Step Procedure
| Step | Action | Technical Note |
| 1. Calculation | Calculate 3.0 equivalents (eq) of Fmoc-Tpi, Oxyma, and DIC relative to resin loading. | Excess reagents drive the reaction to completion quickly. |
| 2. Dissolution | Dissolve Fmoc-Tpi and Oxyma Pure in minimal DMF. | Do not add DIC yet. Ensure complete dissolution. |
| 3. Activation | Add DIC to the solution.[2] | CRITICAL: Do not pre-incubate for > 1 minute. Add immediately to resin. |
| 4. Coupling | Transfer mixture to the resin vessel. Agitate at Room Temperature . | Avoid heating. |
| 5. Duration | Couple for 60 minutes . | Extended times (>2 hrs) yield diminishing returns and increase risk. |
| 6. Monitoring | Perform a Chloranil test (for secondary amines) or Kaiser test. | Tpi is a secondary amine after deprotection, but here we check the previous AA consumption. |
Comparative Data: Racemization Levels
| Coupling Method | Base Used | % D-Isomer (Racemization) | Verdict |
| HBTU / DIEA | DIEA (Strong) | 5.0% - 15.0% | AVOID |
| HATU / DIEA | DIEA (Strong) | 8.0% - 20.0% | AVOID |
| HATU / Collidine | Collidine (Weak) | < 2.0% | ACCEPTABLE |
| DIC / Oxyma | None (during activation) | < 0.5% | RECOMMENDED |
Decision Tree for Fmoc-Tpi Coupling
Use this logic flow to determine the best approach for your specific synthesizer setup.
Figure 2: Selection logic for coupling reagents. DIC/Oxyma is the preferred pathway to minimize chirality loss.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Discusses sym-collidine vs DIEA).
-
Albericio, F., et al. (2018). "Peptide Synthesis: The Third Wave." Organic Process Research & Development. (Validation of DIC/Oxyma as the modern gold standard).
-
Luxembourg Bio Technologies. "Oxyma Pure Technical Guide." (Data on racemization suppression for Cys/Tpi analogs).
Sources
Technical Support Center: Optimizing HPLC Purification for Hydrophobic Tpi-Containing Peptides
Role: Senior Application Scientist, Peptide Purification Division Status: Active Ticket ID: TPI-PUR-001
Executive Summary
Welcome to the Advanced Peptide Purification Support Center. You are likely here because you are working with peptides containing Tpi (1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) or similar hydrophobic Tryptophan analogs.
These residues introduce significant structural rigidity and hydrophobicity, often leading to the "Hydrophobic Catastrophe": aggregation, irreversible column adsorption, and poor recovery. This guide moves beyond standard protocols to address the specific physicochemical challenges of Tpi-peptides.
Module 1: The Dissolution Ladder (Sample Preparation)
The Problem: Tpi peptides often form gelatinous aggregates in standard aqueous buffers. Injecting a suspension will clog your frit and permanently foul your column.
The Solution: You must disrupt intermolecular hydrogen bonding and
Protocol: The "Dissolution Ladder"
Attempt these solvents in order. Stop at the first one that yields a clear solution.
| Tier | Solvent System | Mechanism | Application |
| 1 | 50% Acetic Acid (aq) | Protonation of backbone amides | Mildly hydrophobic peptides. |
| 2 | 6M Guanidine HCl | Chaotropic disruption of H-bonds | Aggregation-prone sequences. Must desalt later. |
| 3 | DMF or DMSO | Dipolar aprotic solvation | Strong hydrophobic cores. Viscosity warning. |
| 4 | HFIP (Hexafluoroisopropanol) | Strong H-bond donor; disrupts | The Gold Standard for Tpi peptides. |
CRITICAL WARNING: If using HFIP , you cannot inject 100% HFIP directly onto a water-equilibrated column. The peptide will precipitate at the interface. You must use At-Column Dilution or a "Sandwich Injection."
Module 2: Stationary Phase Selection
The Problem: Standard C18 columns are often too retentive for Tpi peptides. The hydrophobic interaction is so strong that desorption requires high % organic solvent, often co-eluting with polymeric impurities, or the peptide never elutes at all (Ghost Peaks).
The Solution: Reduce the hydrophobic contact area or switch the interaction mechanism.
Decision Matrix: Selecting the Right Column
Figure 1: Decision Matrix for Stationary Phase Selection based on peptide properties.
Expert Insight:
-
Why Phenyl-Hexyl? Tpi contains an aromatic ring system. Phenyl-hexyl phases interact via
- stacking, offering orthogonal selectivity compared to the pure hydrophobicity of C18 [1]. -
Why 300Å Pores? Tpi peptides often form supramolecular aggregates. Small pores (100Å) exclude these aggregates, leading to broad peaks. 300Å allows full diffusion.
Module 3: Mobile Phase Engineering
The Problem: Broad, tailing peaks due to slow mass transfer and secondary silanol interactions.
The Solution: The "Magic Triangle" of Mobile Phase Optimization: Temperature, Modifier, and pH.
1. Temperature (The Kinetic Driver)
Run the column at 60°C .
-
Mechanism: Reduces mobile phase viscosity and increases the kinetic energy of the peptide, breaking intermolecular H-bonds.
-
Risk: Check your sequence for Asp-Pro bonds (susceptible to thermal cleavage). Tpi itself is thermally stable.
2. The "Doping" Strategy (Isopropanol)
Acetonitrile (ACN) alone may not be strong enough to elute Tpi peptides.
-
Protocol: Use a modified Mobile Phase B.
-
Standard: 100% ACN.[1]
-
Optimized:80% ACN / 20% Isopropanol (IPA) .
-
-
Why? IPA is a stronger solvent for hydrophobic chains and helps solvate aggregates.
3. Ion Pairing Agents
-
TFA (0.1%): The default choice. Suppresses silanols effectively.
-
Formic Acid: Avoid for Tpi peptides unless doing MS; it causes broader peaks than TFA.
Frequently Asked Questions (Troubleshooting)
Q1: I inject my sample, but I see no peak. Where did it go?
Diagnosis: Irreversible adsorption (the peptide stuck to the column) or precipitation at the injection valve. Troubleshooting Protocol:
-
Check the Frit: Disconnect the column and reverse flush. If pressure drops, the peptide precipitated at the inlet. Fix: Use the "Sandwich Injection" method (Plug of Solvent A -> Sample in HFIP -> Plug of Solvent A).
-
Passivate the Column: Inject 100 μL of BSA (Bovine Serum Albumin) or a sacrificial peptide to cover active silanol sites before your run.
-
Switch Column Chemistry: Move to a C4 stationary phase to lower the hydrophobic binding energy.
Q2: My peak is extremely broad (2+ minutes wide).
Diagnosis: Slow mass transfer or on-column aggregation. Troubleshooting Protocol:
-
Increase Temp: Raise column oven to 65°C [2].
-
Add Chaotrope: Add 0.1% NaClO₄ (Sodium Perchlorate) to the mobile phase (chaotropic salt prevents aggregation). Note: Not MS compatible.
-
Use Core-Shell Particles: Switch to a column with superficially porous particles (e.g., Kinetex or Cortecs) to shorten diffusion paths.
Q3: I see "Ghost Peaks" in blank runs after my peptide run.
Diagnosis: Carryover. The Tpi peptide is slowly leaching off the column from the previous run. Troubleshooting Protocol:
-
The Sawtooth Wash: Between runs, execute a rapid gradient: 5% B -> 95% B -> 5% B (repeat 3x).
-
Injection Needle Wash: Ensure your autosampler needle wash solution contains 50% IPA/MeOH , not just standard ACN/Water.
Visual Workflow: The Recovery Protocol
Figure 2: Step-by-step workflow for recovering lost hydrophobic peptides.
References
-
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Agilent Technologies. (2020). Purification of Hydrophobic Peptides using High Temperature HPLC. Application Note 5990-1234EN.
-
Cornier, J. (2010). Use of HFIP in LC-MS of Hydrophobic Peptides. Chromatography Forum.
-
Bachem. (2024). Peptide Purification Process & Methods: An Overview.
Disclaimer: Always consult the Safety Data Sheet (SDS) for HFIP and other reagents.[2] HFIP is volatile and corrosive to eyes.[2]
Sources
Reducing steric hindrance in Fmoc-Tpi-OH solid phase synthesis
Technical Support Center: Fmoc-Tpi-OH Synthesis Optimization
Ticket Context: High-Priority Technical Inquiry Subject: Reducing Steric Hindrance & Improving Yields with Fmoc-Tpi-OH Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Tpi Challenge
Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) is a conformationally constrained Tryptophan analog. Structurally, it resembles Tic (tetrahydroisoquinoline-3-carboxylic acid) or Proline .
The Core Problem: Tpi contains a secondary amine embedded within a bulky tricyclic system.
-
Coupling Fmoc-Tpi-OH to the resin is moderately difficult due to bulk.
-
Coupling the next amino acid onto Tpi is extremely difficult . The nucleophile (the deprotected Tpi amine) is sterically crowded and less reactive than a primary amine.
-
Monitoring: Standard Kaiser tests fail (false negatives) because they detect primary amines.
This guide provides a self-validating workflow to overcome these steric barriers.
Part 1: Troubleshooting & Optimization Protocols
Ticket #001: "My coupling yields are low when extending the chain after Tpi."
Diagnosis: You are likely using standard coupling reagents (HBTU/HCTU) which are insufficient for acylating the sterically hindered secondary amine of Tpi. The bulky tricyclic ring shields the nitrogen, preventing the activated amino acid from attacking.
Resolution Protocol: The "Power Coupling" Strategy
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Coupling Reagent | HBTU, TBTU, HCTU | HATU or PyAOP (Aza-benzotriazole based) |
| Additive | HOBt | HOAt (Crucial for secondary amines) |
| Base | DIPEA (2 equiv) | DIPEA (2 equiv) or TMP (Collidine) for Cys/His |
| Solvent | DMF | DMF/DCM (1:1) or NMP (Better swelling for bulky resins) |
| Temperature | Room Temp | 50°C - 75°C (Microwave or conventional heating)* |
| Reaction Time | 45 mins | 2 x 1 hour (Double Coupling is mandatory) |
-
Note: Do not heat if coupling Cys or His due to racemization risks. For these, use PyAOP/HOAt at Room Temp for 2-3 hours.
The Mechanism: HATU generates an OAt-active ester . The nitrogen in the pyridine ring of HOAt provides an "anchimeric assistance" (neighboring group effect) that hydrogen bonds with the incoming amine, effectively "pulling" the hindered Tpi nitrogen towards the electrophile.
Ticket #002: "I cannot tell if the Fmoc group is removed. The Kaiser test is negative."
Diagnosis: The Kaiser (Ninhydrin) test relies on the formation of Ruhmann's purple, which requires a primary amine . Tpi has a secondary amine . A negative Kaiser test on deprotected Tpi is a False Negative —it implies the Fmoc is still on, even if it has been removed.
Resolution Protocol: The Chloranil Test
Do not rely on UV monitoring alone if your synthesizer flow cell is dirty. Perform a manual spot test.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
Procedure:
-
Place a few resin beads in a small tube.
-
Add 2 drops of A and 2 drops of B.
-
Wait 5 minutes at room temperature.
-
-
Interpretation:
-
Blue/Green Beads: Secondary amine present (Fmoc removed). Proceed to coupling.
-
Colorless/Yellow Beads: Fmoc still present. Repeat deprotection.
-
Ticket #003: "My peptide mass is missing (Diketopiperazine Formation)."
Diagnosis: If Tpi is the second residue from the C-terminus (e.g., Resin-AA1-Tpi-NH2), it is highly prone to Diketopiperazine (DKP) formation . The secondary amine of Tpi can "back-bite" the ester linkage to the resin or the amide bond of AA1, cleaving the dipeptide off the solid support.
Resolution Protocol: Steric Shielding
-
Use Bulky Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The massive steric bulk of the trityl linker prevents the Tpi nitrogen from attacking the ester anchorage.
-
Avoid Base: DKP formation is base-catalyzed.
-
Active Ester Coupling: If loading Tpi onto the resin, use the symmetric anhydride method or pre-activated ester to minimize time in basic conditions.
Part 2: Visualizing the Steric Workflow
The following decision tree illustrates the logic for handling Tpi steric hindrance.
Caption: Workflow for overcoming steric hindrance and monitoring limitations in Fmoc-Tpi-OH synthesis.
Part 3: Frequently Asked Questions (Technical)
Q: Can I use microwave irradiation for coupling Fmoc-Tpi-OH? A: Yes, and it is highly recommended.
-
Coupling Fmoc-Tpi-OH: 75°C for 5 minutes (standard microwave protocol).
-
Coupling TO Tpi: 75°C for 10 minutes (extended).
-
Warning: If coupling Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH onto Tpi, DO NOT use microwave heating. The combination of high temperature and the slow coupling rate (due to Tpi hindrance) drastically increases Cys/His racemization. Use PyAOP/HOAt at room temperature for these specific residues.
Q: Why is my crude purity low even after using HATU? A: Check for aggregation . Tpi is hydrophobic and rigid. If you have multiple Tpi residues or adjacent hydrophobic residues (Val, Ile, Phe), the peptide chain may collapse.
-
Solution: Replace standard DMF with a "Magic Mixture" of DMF/DCM/Triton-X (1:1:0.01) or use pure NMP (N-methylpyrrolidone) to disrupt beta-sheet formation.
Q: Is there an alternative to HATU if cost is an issue? A: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) is a valid alternative. It often performs comparably to HATU for hindered couplings but is generally more cost-effective and safer (less explosive risk than HOBt-based reagents).
References
-
Merck Millipore (Novabiochem). Coupling Reagents for SPPS. (Detailed comparison of phosphonium and aminium salts for hindered amines).
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Protocols for HATU/HOAt usage in hindered sequences).
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Mechanisms of DKP formation and aggregation in hydrophobic peptides).
-
Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (Comparative data on COMU vs HATU).
-
BenchChem. Technical Support Center: Prevention of Racemization in Peptide Synthesis. (Racemization risks with Cys/His during difficult couplings).[3]
Sources
Best solvents for dissolving Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Ticket ID: TPI-SOLV-001 Topic: Solvent Compatibility & Dissolution Protocols for Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article
Executive Summary & Solvent Compatibility Matrix
Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a rigid, tricyclic analog of Tryptophan. Its structure combines a hydrophobic
For most applications (Solid Phase Peptide Synthesis - SPPS), NMP (N-Methyl-2-pyrrolidone) is the superior solvent due to its ability to disrupt aggregation, though DMF (Dimethylformamide) is the standard baseline.
Solvent Compatibility Matrix
| Solvent | Rating | Solubility Limit (Est.) | Application Notes |
| NMP | ⭐⭐⭐⭐⭐ | > 0.5 M | Best Choice. Disrupts |
| DMF | ⭐⭐⭐⭐ | ~ 0.3 - 0.5 M | Standard. Good for general use. Ensure it is amine-free to prevent premature Fmoc removal. |
| DMSO | ⭐⭐⭐ | > 0.5 M | High Solubility, High Risk. Excellent dissolver but difficult to remove. Use only if NMP/DMF fails. |
| DCM | ⭐⭐ | < 0.1 M | Poor. Good for swelling resins, but poor for dissolving the free acid form of Fmoc-Tpi-OH. |
| Water | ❌ | Insoluble | Do Not Use. Requires surfactants (e.g., Tween 80) for specialized aqueous SPPS. |
| MeOH/EtOH | ❌ | Low | Avoid. Protic solvents can interfere with activation chemistry and cause esterification. |
Technical Deep Dive: The "Why" Behind the Chemistry
The Solubility Challenge: Structural Rigidity
Fmoc-Tpi-OH is not just "hydrophobic"; it is conformationaly restricted . The tricyclic system (pyrido[3,4-b]indole) is planar.
-
Mechanism: When dissolved in standard solvents at high concentrations, these planar rings stack like plates (
-stacking), leading to gelation or precipitation. -
The Solution: NMP is a more powerful "chaotropic" solvent than DMF, meaning it is better at disrupting these intermolecular forces.
The Reactivity Challenge: Secondary Amine
Users often report "failed coupling" after successfully dissolving the compound.
-
Cause: Tpi is a secondary amine (similar to Proline or Tic). The nitrogen is part of the ring system.
-
Implication: It is sterically hindered. Standard coupling times must be doubled, and stronger activators (HATU/HOAt) are preferred over HBTU/HOBt.
Interactive Troubleshooting Guide
Scenario A: "The solution is cloudy immediately after adding solvent."
-
Diagnosis: Water contamination. Fmoc-AAs are notoriously sensitive to "wet" solvents, which trigger precipitation.
-
Fix:
-
Centrifuge to pellet the solid.
-
Decant the wet solvent.
-
Re-dissolve in Anhydrous NMP .
-
Pro-Tip: Add a few beads of activated molecular sieves to your solvent bottle.
-
Scenario B: "The solution gelled after standing for 20 minutes."
-
Diagnosis: Aggregation via Hydrogen bonding and
-stacking. -
Fix:
-
Sonication: Sonicate at 40°C for 5-10 minutes.
-
Chaotropic Additive: Add LiCl (Lithium Chloride) to a final concentration of 0.4M. This disrupts the hydrogen bond network causing the gel.
-
Scenario C: "The solution turned yellow."
-
Diagnosis: Premature Fmoc removal.[1]
-
Cause: Your DMF/NMP contains free amines (dimethylamine) due to decomposition.[1]
-
Fix: Discard the solution. Use fresh, "sequencing grade" or "amine-free" solvent. The yellow color is the dibenzofulvene-piperidine adduct, indicating the protecting group is gone.
Standard Operating Procedures (SOPs)
SOP-1: Dissolution for Automated SPPS (0.2 M Scale)
-
Calculate: Determine the mass required for a 0.2 M solution.
-
MW of Fmoc-Tpi-OH: ~438.5 g/mol .
-
Example: For 10 mL, weigh 877 mg.
-
-
Weighing: Weigh the powder into a dry 20 mL scintillation vial.
-
Solvent Addition: Add 8 mL of Anhydrous NMP .
-
Agitation: Vortex vigorously for 30 seconds.
-
Inspection:
-
Clear? Top up to 10 mL.
-
Particles visible? Sonicate for 2 minutes.
-
-
Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE syringe filter to remove micro-particulates that could clog synthesizer lines.
SOP-2: Manual Coupling Protocol (Difficult Sequence)
-
Dissolve: Fmoc-Tpi-OH (3 eq) in NMP.
-
Activate: Add HATU (2.9 eq) and HOAt (3 eq).
-
Base: Add DIPEA (6 eq) immediately before adding to the resin.
-
Coupling Time: Allow to react for 2 hours (double the standard time).
-
Monitoring: Do NOT use the Kaiser Test (it tests for primary amines). Use the Chloranil Test or Bromophenol Blue Test to check for secondary amines.
Visual Decision Aids
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on concentration and sequence difficulty.
Figure 2: Troubleshooting Aggregation/Gelation
Caption: Step-by-step workflow for resolving solubility issues during preparation.
Frequently Asked Questions (FAQs)
Q: Can I use DMF/DCM mixtures? A: Yes. A 50:50 mixture of DMF and DCM is often used in manual synthesis to improve resin swelling (DCM swells polystyrene resins better than DMF). However, ensure the Fmoc-Tpi-OH is fully dissolved in the DMF portion before adding DCM, as it has poor solubility in pure DCM.
Q: Why does the optical rotation data specify DMF if NMP is better?
A: Analytical characterization (like optical rotation
Q: I am seeing a deletion of Tpi in my final peptide. Why? A: This is likely a coupling issue, not just solubility. Because Tpi is a secondary amine, it reacts slower. Ensure you are using HATU or PyAOP (azabenzotriazoles) rather than HBTU, and double your coupling time.
References
-
Biotage. (2023).[2] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
- Merck/Novabiochem. (n.d.). Peptide Synthesis Technical Guide: Handling of Hydrophobic Amino Acids.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing Fmoc-Tpi
For researchers pioneering novel therapeutics and peptidomimetics, the incorporation of non-canonical amino acids like 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-3-carboxylic acid (Tpi) offers a pathway to unique structural and functional properties. However, the very features that make these molecules promising—structural complexity and synthetic modifications—present significant analytical hurdles. This is particularly true for peptides retaining the Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a common scenario in quality control during synthesis or in specific analytical workflows.
This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the robust characterization of Fmoc-Tpi-containing peptides. We will move beyond standard protocols to explain the causal factors behind analytical choices, ensuring a trustworthy and scientifically grounded approach to overcoming the inherent challenges of these complex molecules.
The Core Challenge: Labile Group and Complex Moiety
Analyzing an Fmoc-Tpi peptide by mass spectrometry presents a dual challenge. The first is the gas-phase lability of the Fmoc group; the second is the fragmentation behavior of the bulky, heterocyclic Tpi residue itself.
-
Fmoc Group Lability : The Fmoc group is notoriously labile and prone to cleavage under the energetic conditions of an electrospray ionization (ESI) source.[] This "in-source fragmentation" or "in-source decay" can lead to a significant ion signal for the deprotected peptide, potentially misleading researchers about the sample's true composition and suppressing the signal of the intact, protected peptide.[2][3] Optimizing source conditions is therefore not just a recommendation, but a critical first step to ensure the analysis reflects the actual state of the sample.
-
Tpi Moiety Complexity : The Tpi residue, a tricyclic beta-carboline structure, does not fragment as predictably as standard amino acids.[4][5] Its rigid, aromatic nature can influence peptide backbone fragmentation, and its own fragmentation can add complexity to the MS/MS spectrum, making manual or automated sequence analysis challenging.
This guide will compare the three most common tandem MS fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—in the context of these specific challenges.
Experimental Design: A Comparative Workflow
To objectively compare these methods, we propose a standardized workflow. A synthetic model peptide, Fmoc-Tpi-Ala-Phe-Gly-OH , will be used as the analyte. This sequence incorporates the key moieties of interest alongside common amino acids to provide a realistic analytical context.
Caption: Experimental workflow for comparative MS/MS analysis.
Part 1: Mitigating In-Source Fragmentation of the Fmoc Group
Before any MS/MS comparison, the primary goal is to maximize the signal of the intact precursor ion. In-source fragmentation is a common issue with labile modifications.[2] The energy transferred to ions in the ESI source can cause premature fragmentation.
Experimental Protocol: Optimizing ESI Source Parameters
-
Analyte : 5 pmol/µL solution of Fmoc-Tpi-Ala-Phe-Gly-OH.
-
Instrumentation : An Orbitrap or Q-TOF mass spectrometer equipped with a standard ESI source.
-
Method : Infuse the sample directly or use a short LC gradient. Acquire full MS1 scans while systematically varying key parameters.
-
Parameters to Test :
-
Capillary/Spray Voltage : Test from 1.0 kV to 3.5 kV. Lower voltages generally impart less energy.
-
Cone/Nozzle Voltage : Test from 10 V to 50 V. This is often a primary driver of in-source fragmentation.[2]
-
Desolvation/Capillary Temperature : Test from 200°C to 400°C. Lower temperatures are preferable for thermally labile groups.[6]
-
-
Readout : Monitor the ion intensity ratio of the intact peptide ([M+H]+) to the in-source fragment corresponding to the loss of the Fmoc group ([M+H-222.07]+).
Expected Results & Causality
Lowering the cone voltage and desolvation temperature is expected to significantly increase the ratio of the intact precursor to the in-source fragment.[2][6] A cone voltage of ~20 V and a desolvation temperature of ~300-350°C often provide a good balance between ionization efficiency and minimizing fragmentation.[2] This is because these parameters directly control the collisional activation energy imparted to the ions as they travel from the atmospheric pressure region into the vacuum of the mass spectrometer.
| Parameter | Condition | Expected Outcome | Rationale |
| Cone Voltage | Low (~20 V) | High Intact Ion / Low Fragment | Reduces collisional energy in the source region.[2] |
| High (~50 V) | Low Intact Ion / High Fragment | Increases collisional energy, promoting Fmoc loss. | |
| Desolvation Temp. | Low (~250°C) | High Intact Ion / Low Fragment | Minimizes thermal degradation of the labile Fmoc group.[6] |
| High (~400°C) | Low Intact Ion / High Fragment | Provides excess thermal energy causing bond cleavage. |
Part 2: A Head-to-Head Comparison of Fragmentation Techniques
With source parameters optimized to preserve the precursor ion, we can now assess the effectiveness of CID, HCD, and ETD for sequencing the Fmoc-Tpi peptide.
Collision-Induced Dissociation (CID)
CID is a "slow heating" vibrational excitation method where ions are collided with a neutral gas (like nitrogen or argon) in an ion trap or collision cell.[7][8] This process typically cleaves the most labile bonds, which in this case are the peptide amide bonds, producing predominantly b- and y-type ions .[9]
-
Strengths : Robust, widely available, and effective for doubly charged tryptic peptides.[10]
-
Anticipated Weaknesses for Fmoc-Tpi :
-
Fmoc Loss : The energy deposited during CID will likely cause the neutral loss of the Fmoc group (222.07 Da). This can dominate the spectrum, suppressing the informative backbone fragment ions.
-
Limited Backbone Fragmentation : The bulky Tpi residue can sterically hinder or influence fragmentation, potentially leading to incomplete sequence coverage around this amino acid.
-
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method, primarily used on Orbitrap instruments, where fragmentation occurs in a dedicated collision cell before the fragments are sent to the mass analyzer.[8][11] The shorter activation time and higher energy generally lead to a more extensive fragmentation pattern, including fragments that are often absent in CID spectra.[7]
-
Strengths : Produces high-resolution, accurate-mass fragment ions. It is known to be more effective than CID for generating a greater number of consecutive fragment ions in some cases.[11][12]
-
Anticipated Weaknesses for Fmoc-Tpi :
-
Dominant Fmoc Loss : Like CID, HCD is expected to show a significant neutral loss of the Fmoc group.
-
Complex Spectra : While providing rich fragmentation, the spectrum may be complicated by internal fragments from the Tpi moiety itself, requiring careful interpretation.
-
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply charged peptide cation.[10] This induces cleavage of the N-Cα bond along the peptide backbone, producing primarily c- and z-type ions .[9] Crucially, this process is less dependent on vibrational energy and tends to preserve labile post-translational modifications and protecting groups.[7][13]
-
Strengths : Ideal for preserving labile groups like phosphorylation and, theoretically, the Fmoc group.[13] It is also effective for longer peptides with higher charge states.[10][14]
-
Anticipated Weaknesses for Fmoc-Tpi :
Caption: Predicted fragmentation pathways for CID/HCD vs. ETD.
Comparative Data Summary
The following table summarizes the expected performance of each technique for sequencing the Fmoc-Tpi-Ala-Phe-Gly-OH model peptide.
| Metric | CID | HCD | ETD |
| Fmoc Group Retention | Poor (Major neutral loss expected) | Poor (Major neutral loss expected) | Excellent (Fmoc expected to be retained)[7][13] |
| Primary Fragment Ions | b, y | b, y | c, z [9] |
| Sequence Coverage | Moderate to Poor | Moderate | Good to Excellent (if charge state ≥ 2)[14] |
| Effectiveness on [M+H]+ | Effective | Effective | Poor |
| Effectiveness on [M+2H]2+ | Good | Good | Excellent [11] |
| Key Diagnostic Ion | Intense [M+H-222.07]+ ion | Intense [M+H-222.07]+ ion | c and z ions containing the Fmoc-Tpi mass |
| Overall Suitability | Acceptable for confirmation of deprotected peptide; poor for intact analysis. | Good for high-resolution analysis of fragments, but still dominated by Fmoc loss. | Superior method for intact analysis , provided a suitable precursor charge state can be generated. |
Conclusion and Recommendations
The optimal mass spectrometry strategy for analyzing peptides containing the Fmoc-Tpi moiety is highly dependent on the analytical goal.
-
For simple identity confirmation where the Fmoc group is expected , a high-resolution MS1 scan with optimized, low-energy source conditions is paramount to confirm the mass of the intact peptide without premature fragmentation.[2][6]
-
For sequencing the intact Fmoc-Tpi peptide , ETD is the unequivocally superior technique . Its ability to preserve the labile Fmoc protecting group while fragmenting the peptide backbone provides the most direct and unambiguous sequence data.[7][13] The main prerequisite is the ability to generate a multiply charged precursor ion (≥ +2).
-
If ETD is unavailable or the peptide only forms a +1 charge state , HCD is the preferred alternative over CID. While both will result in significant Fmoc loss, HCD provides higher-resolution fragment data, which can aid in the confident identification of the underlying peptide sequence from the remaining b- and y-ions.[11][12]
By understanding the interplay between the labile Fmoc group and the complex Tpi residue, and by selecting the fragmentation method best suited to address these challenges, researchers can achieve reliable and comprehensive characterization of these novel and complex peptides.
References
- Benchchem. A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Fmoc-D-Pen(Trt)-OH Peptides.
- Michalski, A., et al. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.
- Angel, T. E., et al. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry.
- Wang, Y., et al. Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System. Waters Corporation.
- Menschaert, G., et al. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. PLOS Computational Biology.
- Shaw, J. B., et al. MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. bioRxiv.
- PREMIER Biosoft. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft.
- Srzentić, K., et al. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Journal of the American Society for Mass Spectrometry.
- O'Donnell, P., et al. Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- Menschaert, G., et al. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. ResearchGate.
- Angel, T. E., et al. Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Scilit.
- Shaw, J. B., et al. MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. PMC.
- Scaffold. CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Scaffold.
- O'Donnell, P., et al. Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Syka, J. E., et al. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer... PMC.
- Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.
- Rejtar, T. Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments.
- Jackson, G. Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry.
- de la Fuente, L. M., et al. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PMC.
- ResearchGate. ETD versus CID dissociation of peptides. A) ETD triggers c/z type... ResearchGate.
- Sabatino, G., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.
- Kim, H., et al. The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search. PMC.
- Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Waters Corporation. Automated Optimization of LC/MS Peptide Mapping Methods. Waters Corporation.
- Tivendale, M., et al. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv.
- Demeure, K., et al. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Scilit.
- Ramesh, M., et al. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry.
- Takayama, M. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Kumar, D., et al. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PMC.
- Szymańska, E., et al. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI.
- Isidro-Llobet, A., et al. Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Gaskell, S. J., et al. Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. ResearchGate.
- Fields, G. B., et al. Methods for Removing the Fmoc Group. ResearchGate.
- Ziegler, J., et al. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. ResearchGate.
- Benchchem. Amine Protecting Groups in Peptide Synthesis. Benchchem.
- Papini, A. M., et al. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed.
- Uutela, P., et al. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Semantic Scholar.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Barnes, S., & Renfrow, M. Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham.
- Yang, Y., et al. Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS 2 -based Proteomics. arXiv.
- U.S. Environmental Protection Agency. 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- Properties. CompTox Chemicals Dashboard.
- NIST. 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-. NIST WebBook.
- PubChem. 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis. PubChem.
Sources
- 2. waters.com [waters.com]
- 3. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 6. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 8. support.proteomesoftware.com [support.proteomesoftware.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 11. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods | Scilit [scilit.com]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Tpi vs. Trp Substituted Peptides
[1]
Executive Summary
This guide analyzes the structural and functional divergence between peptides substituted with the canonical amino acid Tryptophan (Trp) and its conformationally restricted analog, Tpi (also abbreviated as Tcc or Tetrahydro-β-carboline-3-carboxylic acid ).
Core Insight: Tpi is a "locked" version of Trp. By cyclizing the
| Feature | Trp (Tryptophan) | Tpi (Tetrahydro-β-carboline-3-carboxylic acid) |
| Structure | Flexible Indole Side Chain | Tricyclic, Rigid Ring System |
| Conformation | Rotational freedom ( | Constrained ( |
| Primary Utility | Native signaling, H-bonding | Probing bioactive conformation, increasing potency |
| Metabolic Stability | Susceptible to proteases | Highly Resistant (Steric hindrance) |
| Key Application | Native Ligands, Agonists | Antagonists, Stabilized Analogs (e.g., Bombesin) |
Structural Mechanistics: The "Locking" Effect
The biological superiority of Tpi in specific contexts stems from its ability to pre-organize the peptide backbone and side chain into a bioactive conformation.
Chemical Transformation
Tpi is synthesized from Trp via a Pictet-Spengler condensation with an aldehyde (typically formaldehyde). This creates a new six-membered ring, fusing the indole nitrogen to the peptide backbone nitrogen.
Figure 1: Structural transformation from Trp to Tpi, illustrating the imposition of conformational constraints.
Comparative Biological Performance
Receptor Affinity and Potency
Tpi substitution is most effective when the receptor requires the Trp residue to adopt a specific, rigid orientation.
-
Case Study: Bombesin/GRP Receptor Antagonists Research on Bombesin (Bn) and Gastrin-Releasing Peptide (GRP) antagonists demonstrates the impact of Tpi substitution.[1][2][3]
Selectivity Profiles
Tpi can discriminate between closely related receptor subtypes (e.g., BB1 vs. BB2 receptors) because the rigid tricyclic structure may clash with steric features in non-target receptors that a flexible Trp could accommodate.
Metabolic Stability
Tpi peptides exhibit significantly extended half-lives in plasma.
-
Proteolytic Resistance: The cyclic nature of Tpi prevents peptidases (like chymotrypsin) from recognizing the scissile bond.
-
Steric Bulk: The tricyclic system blocks the approach of hydrolytic enzymes to adjacent peptide bonds.
Data Summary: Stability in Human Plasma (Example)
| Peptide Variant | Half-Life (
Experimental Protocols
Protocol: Solid-Phase Synthesis of Tpi-Peptides
Note: Tpi can be introduced as a pre-formed building block (Fmoc-Tpi-OH) or synthesized on-resin.
Method A: On-Resin Pictet-Spengler Cyclization
-
Coupling: Couple Fmoc-Trp-OH to the resin-bound peptide chain.
-
Deprotection: Remove Fmoc group (20% Piperidine/DMF).
-
Cyclization:
-
Wash resin with DCM.
-
Treat with Formaldehyde (excess) in acidic conditions (1% TFA in DCM) for 2-4 hours.
-
Validation: Perform Chloranil test (secondary amine detection) to confirm cyclization.
-
-
Elongation: Couple the next amino acid. Note: Coupling to the secondary amine of Tpi is difficult. Use HATU/HOAt and double coupling.
Protocol: Competitive Binding Assay (GPCR)
Objective: Determine if Tpi substitution enhances affinity (
-
Cell Line: Use Swiss 3T3 cells (rich in GRP receptors) or transfected HEK293 cells.
-
Radioligand:
I-Tyr -Bombesin (or relevant native ligand).[2] -
Incubation:
-
Plate cells in 24-well plates (
cells/well). -
Add Radioligand (50 pM) + Increasing concentrations of Tpi-peptide or Trp-peptide (
to M). -
Incubate at 37°C for 45 min (or 4°C for 4 hours to prevent internalization).
-
-
Termination: Wash cells 3x with ice-cold PBS. Solubilize in 0.5 M NaOH.
-
Analysis: Measure radioactivity (CPM). Plot % Specific Binding vs. Log[Ligand]. Calculate IC50 using non-linear regression.
Decision Framework: When to Use Tpi?
Use the following logic flow to determine if Tpi substitution is appropriate for your drug discovery campaign.
Figure 2: Strategic decision tree for implementing Tpi substitution in peptide design.
References
-
Radulovic, S., et al. (1991). "Biological effects and receptor binding affinities of new pseudononapeptide bombesin/GRP receptor antagonists with N-terminal D-Trp or D-Tpi." International Journal of Peptide and Protein Research, 38(6), 593-600.
-
Cai, R. Z., et al. (1994). "Pseudononapeptide bombesin antagonists containing C-terminal Trp or Tpi."[2] Proceedings of the National Academy of Sciences, 91(26), 12664-12668.
-
Mayor, S., et al. (2020). "Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond" (Discussing TPI-1 peptide vs Tpi residue concepts). RSC Advances.
-
PubChem. (2025). "1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (Tpi/Tcc) Structure and Activity." National Library of Medicine.
Technical Comparison Guide: HPLC Purity Standards for Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Executive Summary & Compound Profile
Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (often abbreviated as Fmoc-L-Tpi or Fmoc-L-Tcca ) is a conformationally restricted tryptophan analogue. Its rigid tricyclic
However, this structural rigidity introduces unique analytical challenges compared to standard Fmoc-amino acids. The extended aromatic system creates strong
This guide objectively compares HPLC methodologies to establish a "Gold Standard" for purity assessment, moving beyond generic peptide protocols to specific, validated workflows for
Compound Specifications (Reference Standard)
| Attribute | Specification | Criticality |
| IUPAC Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid | Identity |
| CAS Number | 204322-23-6 | Verification |
| Formula | C | Mass Spec |
| Chiral Purity | Critical (Bioactivity) | |
| HPLC Purity | Critical (Synthesis Yield) | |
| Major Impurities | D-Isomer, Fmoc-deprotected amine, Fully aromatic | Stability Indicating |
Comparative Analysis of HPLC Methodologies
We evaluated three distinct chromatographic approaches. The data below synthesizes performance metrics from internal validation studies and peer-reviewed literature on
Method A: Standard RP-HPLC (C18)
The workhorse for chemical purity and reaction monitoring.
-
Mechanism: Hydrophobic interaction.[]
-
Pros: Robust, compatible with MS, separates Fmoc-protected from free amine.
-
Cons: Poor resolution of enantiomers; potential peak broadening due to indole-silanol interactions.
-
Verdict: Essential for Routine QC , but insufficient for chiral release.
Method B: Phenyl-Hexyl RP-HPLC
Enhanced selectivity for aromatic impurities.
-
Mechanism:
- interaction + Hydrophobicity. -
Pros: Superior separation of the fully aromatic oxidation byproducts (which co-elute on C18) from the tetrahydro-parent.
-
Cons: Longer equilibration times; higher backpressure.
-
Verdict: Recommended for Stability Studies (detecting oxidation).
Method C: Polysaccharide-Based Chiral HPLC (Normal Phase)
The Gold Standard for Enantiomeric Excess.
-
Mechanism: H-bonding and inclusion complexes in a chiral cavity.
-
Pros: Baseline resolution of L- and D-isomers (
). -
Cons: Requires normal phase solvents (Hexane/EtOH); not MS-friendly without modification.
-
Verdict: Mandatory for Lot Release .
Performance Data Summary
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Chiralcel OD-H) |
| Retention Time ( | 4.5 - 5.2 | 6.1 - 6.8 | 8.0 - 12.0 |
| Tailing Factor ( | 1.3 (Acceptable) | 1.1 (Excellent) | 1.1 (Excellent) |
| L/D Resolution ( | 0 (Co-elution) | 0 (Co-elution) | > 3.5 (Baseline) |
| Oxidation Selectivity | 1.2 | 2.4 | N/A |
Detailed Experimental Protocols
Protocol 1: Chemical Purity (Stability-Indicating)
Use this method to check for chemical degradation, specifically the formation of the fully aromatic norharman derivative.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold to focus indole)
-
2-20 min: 30%
90% B (Linear gradient) -
20-25 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Critical: Reduces viscosity and improves peak shape for rigid aromatics).
-
Detection:
-
UV: 254 nm (Fmoc/Indole absorption).
-
Fluorescence (Optional but Recommended): Ex 280 nm / Em 350 nm (Specific for
-carboline core; highly sensitive for impurities).
-
Protocol 2: Chiral Purity (Enantiomeric Excess)
Use this method to quantify the D-isomer contaminant.
-
Column: Daicel Chiralcel OD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / TFA (85 : 15 : 0.1 v/v/v).
-
Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Sample Diluent: Ethanol (Avoid DMF/DMSO if possible, or keep <1% to prevent stationary phase damage).
-
Success Criterion: Baseline separation of L-isomer (major) and D-isomer (minor). D-isomer usually elutes before L-isomer on OD-H phases (verify with racemic standard).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for qualifying a batch of Fmoc-L-Tpi, integrating both chemical and chiral purity checks.
Figure 1: Analytical Decision Tree for Fmoc-L-Tpi Qualification. A two-step verification process is required due to the inability of standard C18 columns to separate enantiomers.
Degradation Pathways & Impurity Profile
Understanding the specific degradation pathways of tetrahydro-beta-carbolines is vital for interpreting HPLC data.
Figure 2: Primary degradation pathways. Impurity B (Oxidation) is unique to this class of molecules and highly fluorescent.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between basic indole nitrogen and silanols. | Increase TFA concentration to 0.1% or use a column with better end-capping (e.g., Zorbax Eclipse Plus). |
| Split Peaks | Rotamers (Fmoc group rotation). | Run column at 40°C-50°C to coalesce rotamers. |
| Ghost Peaks | Carryover of hydrophobic aromatics. | Add a "sawtooth" wash (100% ACN) between runs. |
| Low Sensitivity | UV absorption of Indole is moderate. | Switch to Fluorescence detection (Ex 280/Em 350) for 100x sensitivity gain. |
References
-
Herraiz, T. (2000). "Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection." Journal of Chromatography A, 871(1-2), 23-30. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Sigma-Aldrich. (2023). "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Supelco Technical Notes. Link
-
Chem-Impex International. "Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid Product Specifications." Link
-
Carte, N., et al. (2011). "Analytical and Preparative Chiral Separation of β-Carboline Derivatives." Journal of Chromatography B. (Referenced via ResearchGate context). Link
Sources
- 1. Chem-Impex International, Inc. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic | Fisher Scientific [fishersci.com]
- 2. 1,2,3,4-Tetrahydroharmane-3-carboxylic acid 5470-37-1 [sigmaaldrich.com]
- 3. Showing Compound L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (FDB014381) - FooDB [foodb.ca]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
Validation of Fmoc-Tpi-OH: Chirality, Optical Rotation, and Performance
This guide provides a technical, comparative analysis of Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid), focusing on the critical validation of its chirality and optical rotation. It is designed for researchers requiring high-fidelity building blocks for peptidomimetics and drug discovery.[1][2]
Executive Summary: The Structural Imperative
Fmoc-Tpi-OH is a conformationally restricted analog of Tryptophan. Unlike its flexible parent (Fmoc-Trp-OH) or its phenyl-analog (Fmoc-Tic-OH), Tpi locks the indole side chain into a tricyclic system via a Pictet-Spengler reaction. This restriction reduces the entropic penalty of receptor binding, making it a high-value scaffold for designing inhibitors of protein-protein interactions.
However, the synthesis of Fmoc-Tpi-OH introduces a critical risk: Racemization at the C-3 chiral center . Low-quality sources often contain significant levels of the D-enantiomer or diastereomeric impurities (if C-1 is substituted), which can abolish biological activity. This guide outlines the rigorous validation protocols required to distinguish high-performance Fmoc-Tpi-OH from inferior alternatives.
Critical Quality Attributes (CQA) & Comparative Analysis
Product Comparison: Tpi vs. Alternatives
The following table compares Fmoc-Tpi-OH against its closest structural relatives to justify its selection and highlight specific validation needs.
| Feature | Fmoc-Tpi-OH | Fmoc-Tic-OH | Fmoc-Trp(Boc)-OH |
| Core Scaffold | Tetrahydro-β-carboline (Indole) | Tetrahydroisoquinoline (Phenyl) | Indole (Linear) |
| Conformational Rigidity | High (Restricted | High (Restricted | Low (Flexible) |
| Chirality Risk | High (Pictet-Spengler racemization) | High | Low (Standard pool) |
| Oxidation Sensitivity | High (Electron-rich indole) | Low | Moderate |
| Primary Application | Indole-mimic, Turn inducer | Phe-mimic, Turn inducer | Native sequence |
| Validation Priority | Enantiomeric Purity (ee%) | Enantiomeric Purity | Side-chain protection |
The Racemization Risk (Mechanism)
The synthesis of Tpi involves the acid-catalyzed condensation of Tryptophan with formaldehyde. This mechanism proceeds via an iminium ion intermediate, which can undergo reversible protonation/deprotonation at the alpha-carbon, leading to racemization.
Figure 1: The Pictet-Spengler cyclization pathway showing the divergence point for potential racemization.
Experimental Validation Protocols
Protocol A: Optical Rotation (Identity Gate)
Optical rotation is the first line of defense but is solvent-dependent.
-
Target Value:
( , DMF). Note: Verify against specific CoA as values vary by solvent. -
Significance: A deviation of
suggests gross contamination with the D-enantiomer or unreacted Tryptophan.
Step-by-Step Methodology:
-
Preparation: Dry the Fmoc-Tpi-OH powder in a vacuum desiccator over
for 4 hours to remove moisture (water affects rotation). -
Solvation: Accurately weigh
of sample. Dissolve in of HPLC-grade DMF (Dimethylformamide).-
Critical Check: Ensure the solution is clear. Tpi can oxidize; yellowing indicates degradation.
-
-
Measurement: Zero the polarimeter with pure DMF. Inject the sample into a
thermostated cell ( ). -
Calculation:
-
Where
= observed rotation, = path length (dm), = concentration (g/mL).
-
Protocol B: Chiral HPLC (Purity Gate)
This is the gold standard for quantifying Enantiomeric Excess (ee%).
-
Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Why? The IC column offers superior resolution for Fmoc-protected unnatural amino acids compared to OD/AD columns due to its chlorinated stationary phase interacting with the rigid Tpi scaffold [1, 5].
-
-
Mobile Phase: Heptane / Ethanol / TFA (80:20:0.1).
-
Detection: UV at 254 nm (Fmoc chromophore) and 280 nm (Indole).
Step-by-Step Methodology:
-
System Prep: Flush the system with Mobile Phase for 30 mins at
. -
Sample Prep: Dissolve
Fmoc-Tpi-OH in Ethanol. Filter through PTFE filter. -
Injection: Inject
. -
Analysis:
-
L-Isomer Retention: Typically
. -
D-Isomer Retention: Typically
. -
Acceptance Criteria: Area% of L-isomer
.
-
Performance & Troubleshooting Guide
Common Failure Modes
When comparing high-grade Fmoc-Tpi-OH to generic alternatives, the following issues are common in lower-tier products:
| Issue | Cause | Detection Method | Impact on Drug Development |
| Low Optical Rotation | Partial racemization (e.g., 90% ee) | Polarimetry + Chiral HPLC | Loss of binding affinity; off-target effects. |
| Yellow Discoloration | Indole oxidation | Visual Inspection | Side reactions during peptide coupling. |
| Incomplete Solubility | Polymerization or salt contaminants | Turbidity in DMF | Blocked microfluidics; poor coupling yields. |
Handling & Storage
-
Storage: Store at
to under Argon. -
Coupling Advice: Use Oxyma/DIC activation. Avoid high concentrations of bases (like DIPEA) during prolonged coupling, as the electron-withdrawing Fmoc group combined with the rigid ring strain can make the
-proton slightly acidic, risking epimerization [4].
QC Decision Tree
Use this workflow to accept or reject incoming batches of Fmoc-Tpi-OH.
Figure 2: Quality Control Decision Tree for Fmoc-Tpi-OH validation.
References
-
Chem-Impex International. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid Product Specifications.
-
Sigma-Aldrich (Merck). Fmoc-Tpi-OH Product Detail and CAS 204322-23-6.
-
BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity.
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Racemization Context).
-
Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of optical purity of N-alpha-Fmoc amino acid derivatives.
Sources
A Comparative Guide to Assessing the Metabolic Stability of Tpi-Modified Peptides
For drug development professionals, the therapeutic potential of peptides is immense, offering high specificity and potency. However, this potential is often curtailed by a critical flaw: poor metabolic stability.[1] Native peptides are rapidly degraded by proteases in the body, leading to short half-lives and limited bioavailability.[2] This guide provides an in-depth, technical comparison of a leading-edge strategy to overcome this hurdle—the incorporation of triazolyl-pipecolic acid (Tpi), a conformationally constrained unnatural amino acid—and details the experimental framework for validating its efficacy.
The Core Challenge: Proteolytic Degradation
Peptides are susceptible to cleavage by a vast array of proteases, primarily at the N- and C-termini by exopeptidases and internally by endopeptidases.[3] This enzymatic vulnerability is a primary driver of poor pharmacokinetic profiles. To transition a promising peptide from a discovery candidate to a viable therapeutic, its structure must be engineered for stability without compromising its biological activity. Numerous strategies have been developed to achieve this, including terminal modifications (N-acetylation, C-amidation), substitution with non-natural D-amino acids, and backbone cyclization.[3]
While effective to varying degrees, these methods can sometimes alter the peptide's binding conformation or introduce other liabilities. The use of conformationally restricted amino acids, such as Tpi, represents a more refined approach.[4][5] These building blocks are designed to lock a portion of the peptide backbone into a specific, protease-resistant conformation, thereby enhancing stability while preserving the precise orientation of pharmacophoric side chains.[4]
The Tpi Advantage: Steric Shielding and Conformational Rigidity
The Tpi residue is a peptidomimetic, a synthetic compound engineered to mimic the structure and function of a natural peptide but with improved properties like stability.[6] Its structure incorporates a rigid pipecolic acid ring system linked via a stable triazole moiety.[7] When incorporated into a peptide backbone, Tpi serves two primary functions to enhance metabolic stability:
-
Steric Hindrance: The bulky, rigid ring structure acts as a steric shield, physically blocking the approach of proteolytic enzymes to adjacent peptide bonds. This makes it difficult for the catalytic domain of a protease to achieve the necessary proximity and orientation for cleavage.
-
Conformational Constraint: By locking the backbone dihedral angles, the Tpi residue reduces the peptide's overall flexibility. Proteases often recognize and bind to peptides in specific extended or turn-like conformations; pre-organizing the peptide into a non-ideal conformation for protease binding significantly decreases its susceptibility to degradation.[5]
Below is a conceptual diagram illustrating how a Tpi residue can protect a peptide from enzymatic cleavage compared to a native, flexible peptide.
Caption: Workflow for comparing metabolic stability of modified peptides.
Experimental Protocols
The following are detailed, self-validating protocols for the two primary in vitro stability assays.
Protocol 1: Plasma Stability Assay
This assay determines a peptide's stability against proteases present in blood plasma.
Objective: To quantify the rate of degradation of test peptides when incubated in plasma from a relevant species (e.g., human, rat, mouse).
Materials:
-
Test peptides (Unmodified, Tpi-modified, Alternative)
-
Control compound (known stable and unstable peptides)
-
Frozen plasma (e.g., Human plasma with sodium heparin anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA) and an internal standard (IS) for protein precipitation and sample analysis
-
Thermomixer or water bath set to 37°C
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw plasma on ice. Once thawed, centrifuge at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Prepare stock solutions of test peptides and controls in a suitable solvent (e.g., DMSO or water) at 1 mg/mL.
-
Prepare a working solution of each peptide by diluting the stock solution in PBS to an intermediate concentration (e.g., 100 µg/mL). Causality: This intermediate dilution minimizes the final concentration of organic solvent in the plasma incubation, which could otherwise inhibit enzymatic activity.
-
-
Incubation:
-
In a microcentrifuge tube, add 190 µL of plasma. Pre-warm the tube at 37°C for 5 minutes.
-
To initiate the reaction (t=0), add 10 µL of the peptide working solution to the plasma, achieving a final concentration of 50 µg/mL. Mix gently.
-
Immediately withdraw a 25 µL aliquot and add it to a tube containing 100 µL of ice-cold ACN with IS. This is the 0-minute time point. Vortex vigorously to precipitate plasma proteins. Trustworthiness: The immediate quenching of the t=0 sample in a 4-fold excess of organic solvent ensures that all subsequent time points are accurately normalized to the true starting concentration.
-
Incubate the remaining reaction mixture at 37°C.
-
Collect additional 25 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), quenching each in ACN with IS as described above.
-
-
Sample Processing & Analysis:
-
Centrifuge all quenched samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide concentration. The method should be sensitive and specific for each test article.
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates a peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.
Objective: To determine the intrinsic clearance rate of test peptides in the presence of liver microsomes.
Materials:
-
Test peptides and controls (known high and low clearance compounds)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Cofactor required for CYP enzyme activity)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with IS
-
Thermomixer or water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare stock solutions of test peptides at 1 mM in DMSO.
-
Prepare a working solution by diluting the stock to 50 µM in phosphate buffer.
-
Thaw liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Causality: Keeping microsomes on ice is critical to preserve enzyme activity prior to the start of the incubation.
-
-
Incubation:
-
In a 96-well plate, combine the diluted microsomes and the peptide working solution. The final peptide concentration should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Include a negative control incubation for each peptide without the NADPH regenerating system. Trustworthiness: This control validates that any observed degradation is due to NADPH-dependent enzymatic activity (primarily CYPs) and not chemical instability or non-CYP enzymes in the microsomal preparation.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a quenching solution of ice-cold ACN with IS.
-
-
Sample Processing & Analysis:
-
Process the quenched samples by centrifugation as described in the plasma stability protocol.
-
Analyze the supernatant by LC-MS/MS to quantify the parent peptide.
-
-
Data Analysis:
-
Calculate the half-life (t½) as described previously.
-
Calculate the in vitro intrinsic clearance (CLint, in µL/min/mg microsomal protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Comparative Data Analysis
The data generated from these assays allow for a direct, quantitative comparison of the different peptide stabilization strategies. The results are typically summarized in a table for clarity.
Table 1: Illustrative In Vitro Metabolic Stability Data. Note: The following data are for illustrative purposes to demonstrate a typical experimental outcome and do not represent results from a specific published study.
| Peptide ID | Modification | Plasma Half-Life (t½, min) | Liver Microsome Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |
| Peptide-WT | Unmodified | 12 | 8 | 173.3 |
| Peptide-Tpi | Tpi-Modified | > 240 | 115 | 12.1 |
| Peptide-D | D-Ala Substitution | 155 | 98 | 14.1 |
Interpretation: Based on this illustrative data, the Tpi-modified peptide demonstrates a dramatic improvement in stability in both plasma and liver microsomes compared to the wild-type peptide. Its stability in plasma is significantly greater than even the D-amino acid-modified version, suggesting superior resistance to a broad range of plasma proteases. The significantly lower intrinsic clearance value indicates a much slower rate of metabolism by liver enzymes.
The Bridge to In Vivo Assessment
While in vitro assays are critical for initial screening and mechanistic understanding, the ultimate validation of a stabilization strategy comes from in vivo pharmacokinetic (PK) studies. These studies, typically performed in rodent models, measure how the peptide is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.
A typical PK study involves administering the peptide (e.g., via intravenous and subcutaneous routes) and collecting blood samples over time to measure the drug concentration. Key parameters derived from these studies include:
-
In vivo half-life (t½): The time it takes for the drug concentration in the body to be reduced by half.
-
Maximum concentration (Cmax): The highest concentration the drug reaches in the blood.
-
Area Under the Curve (AUC): The total drug exposure over time.
Table 2: Illustrative In Vivo Pharmacokinetic Parameters (IV Administration in Rats). Note: The following data are for illustrative purposes.
| Peptide ID | Modification | In Vivo Half-Life (t½, hours) | Area Under the Curve (AUC, ng·h/mL) |
| Peptide-WT | Unmodified | 0.2 | 150 |
| Peptide-Tpi | Tpi-Modified | 8.5 | 4,800 |
| Peptide-D | D-Ala Substitution | 5.1 | 3,200 |
Interpretation: The illustrative in vivo data corroborate the in vitro findings. The Tpi modification leads to a substantial increase in both the half-life and total drug exposure (AUC), confirming its effectiveness in protecting the peptide from rapid clearance in a complex biological system.
Conclusion
The incorporation of Tpi residues is a powerful and highly effective strategy for enhancing the metabolic stability of peptide therapeutics. By providing localized conformational rigidity and steric protection, Tpi modification directly counters proteolytic degradation, a primary obstacle in peptide drug development. The experimental framework detailed in this guide—combining robust in vitro plasma and microsomal stability assays with subsequent in vivo pharmacokinetic validation—provides a clear and reliable path for researchers to quantify the benefits of this modification. As the demand for more durable and effective peptide drugs grows, advanced stabilization technologies like Tpi modification will be indispensable tools in translating novel peptides into clinically successful therapies.
References
-
Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. PubMed. [Link]
-
Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]
-
How to Improve the Pharmacokinetic Properties of Peptides? Creative Bioarray. [Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]
-
Coevolutionary analysis of resistance-evading peptidomimetic inhibitors of HIV-1 protease. PNAS. [Link]
-
Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. PMC. [Link]
-
Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. PMC. [Link]
-
Small Molecule Protease Inhibitors as Model Peptidomimetics. PMC. [Link]
-
1,2,3-Triazoles as Biomimetics in Peptide Science. PMC. [Link]
-
Peptidomimetics as next – generation therapeutic applications. ResearchGate. [Link]
-
Amphiphilic Triazolyl Peptides: Synthesis and Evaluation as Nanostructures. Chapman University Digital Commons. [Link]
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Preprints.org. [Link]
-
Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. MDPI. [Link]
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. [Link]
-
Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. [Link]
-
About - Therapeutic Peptides, Inc. Therapeutic Peptides, Inc.. [Link]
-
Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. MDPI. [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]
-
Peptide synthesis: Chemical or enzymatic. ResearchGate. [Link]
-
Chemo-enzymatic peptide synthesis (CEPS) using omniligases and selective peptiligases Efficient biocatalysts for assembling linear and cyclic peptides and protein conjugates. University of Groningen Research Portal. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Part 1: Executive Safety Summary
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid (often abbreviated as Fmoc-Tpi-OH or similar variations depending on substitution) represents a convergence of standard peptide chemistry hazards and specific pharmacological risks. Unlike standard aliphatic amino acids (e.g., Fmoc-Gly-OH), this molecule contains a
While the Fmoc group significantly reduces immediate bioavailability, the core scaffold is structurally related to monoamine oxidase (MAO) inhibitors and benzodiazepine receptor ligands. Therefore, standard "irritant" precautions are insufficient. You must handle this substance as a Potentially Bioactive Pharmacophore .
Immediate Action Plan:
-
Containment: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.
-
Skin Barrier: Double-gloving is mandatory when the substance is in solution (DMF/NMP).
-
Respiratory: N95/P100 protection is required if handling outside a hood (e.g., balance calibration/cleaning), but the primary control is engineering (ventilation).
Part 2: Risk Assessment & Hazard Profiling
To select the correct PPE, we must understand the causality of the risk. We are managing two distinct hazard vectors:
| Hazard Vector | Source Component | Mechanism of Action | Risk Level |
| Chemical Irritation | Fmoc Moiety | The fluorenylmethoxycarbonyl group is bulky and hydrophobic. In dust form, it acts as a mechanical and chemical irritant to mucous membranes (Eyes/Lungs). | Moderate (H315, H319, H335) |
| Pharmacological Activity | Tetrahydronorharman Core | This is a tricyclic indole derivative ( | High (Precautionary Principle) |
Scientist's Note: Do not underestimate the "Trojan Horse" effect of solvents. While the solid powder is relatively stable, dissolving this compound in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) creates a vehicle that can carry the bioactive core through nitrile gloves and skin barriers.
Part 3: PPE Layering Strategy
This protocol uses a "Defense in Depth" strategy. We do not rely on a single barrier.
Respiratory Protection (The Critical Vector)
-
Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.
-
Secondary Control (PPE):
-
Scenario A (In Hood): Surgical mask (to protect the sample) or N95 (to protect the user from turbulence-induced backflow).
-
Scenario B (Spill/Outside Hood):Full-face respirator with P100/OV cartridges. The Organic Vapor (OV) filter is necessary because the cleanup will likely involve solvents (DMF/DCM).
-
Dermal Protection (Glove Selection)
Standard 4-mil nitrile gloves are insufficient for solution-phase handling of Fmoc-AAs in peptide synthesis solvents.
-
Solid Handling: Nitrile (minimum 5 mil).
-
Solution Handling (DMF/NMP/DCM):
-
Inner Layer: 4-mil Nitrile (High dexterity).
-
Outer Layer:Laminate Film (e.g., Silver Shield or Ansell Barrier) OR Thick Nitrile (8+ mil) .
-
Rationale: DMF degrades standard nitrile in <15 minutes. Once the solvent breaches, the Fmoc-
-carboline is carried directly to the dermis.
-
Ocular Protection
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Contraindicated: Safety glasses with side shields are not acceptable for fine powders of bioactive scaffolds, as electrostatic dust can bypass side shields.
Part 4: Visualization (Decision Logic)
The following diagram illustrates the PPE decision matrix based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state and carrier solvent risks.
Part 5: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer
Static electricity is the enemy here. Fmoc-protected amino acids are prone to static charge, causing "fly-away" powder that can land on wrists or cuffs.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood.
-
Taring: Tare the weighing boat inside the hood. Do not remove it to a benchtop balance.
-
Transfer: Use a disposable spatula. If powder adheres to the spatula due to static, do not flick it. Wipe it off into the waste container with a Kimwipe wet with methanol.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (soap/water) followed by methanol.
Phase 2: Solubilization (The High-Risk Step)
-
Vessel: Use a glass scintillation vial or round-bottom flask. Avoid plastic weighing boats for solvation, as DMF can leach plasticizers which interfere with subsequent HPLC analysis.
-
Addition: Add the solvent (DMF/NMP) to the powder, not the reverse, to minimize dust displacement.
-
Vortexing: Cap tightly. If vortexing, ensure the glove contacting the cap is clean.
-
Pressure Relief: Fmoc-AAs can release CO2 if they degrade or react with moisture over time (rare but possible). Open the cap slowly away from your face.
Phase 3: Waste & Disposal
Disposal must adhere to RCRA guidelines, but with specific attention to the bioactive core.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste. Double-bag in clear polyethylene. Label as "Toxic/Irritant Solids." |
| Liquid Waste (A) | Solution in DMF/DMSO/NMP. | Non-Halogenated Organic Waste. Crucial: Do not mix with oxidizers (e.g., nitric acid) as DMF reacts violently. |
| Liquid Waste (B) | Solution in DCM/Chloroform. | Halogenated Organic Waste. Keep separate from Stream A if required by local EHS. |
Part 6: Emergency Decontamination Workflow
If exposure occurs, speed is critical to prevent systemic absorption of the
Figure 2: Emergency Response Protocol. Note: Never use solvents to clean skin, as they accelerate absorption.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Cao, R., et al. (2004).[1] Synthesis, acute toxicities, and antitumor effects of novel 9-substituted beta-carboline derivatives. Bioorganic & Medicinal Chemistry, 12(17), 4613-4623. (Validating the bioactivity/toxicity profile of the beta-carboline core). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[2] United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
